4-Amino-6-nitro-1,3-benzenediol
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H6N2O4 |
|---|---|
Molecular Weight |
170.12 g/mol |
IUPAC Name |
4-amino-6-nitrobenzene-1,3-diol |
InChI |
InChI=1S/C6H6N2O4/c7-3-1-4(8(11)12)6(10)2-5(3)9/h1-2,9-10H,7H2 |
InChI Key |
SENSPHQXKYKAHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
4-Amino-6-nitro-1,3-benzenediol melting point and boiling point data
[1]
Executive Summary
4-Amino-6-nitro-1,3-benzenediol is a highly functionalized aromatic intermediate primarily utilized in the polymer industry and, to a lesser extent, in oxidative hair dye formulations.[1] Its significance lies in its role as the direct precursor to 4,6-Diaminoresorcinol (DAR) , the monomer used to synthesize PBO fibers (Zylon®) , which exhibit superior tensile strength and thermal stability compared to aramids.
Due to the presence of both nitro (electron-withdrawing) and amino/hydroxyl (electron-donating) groups on the same benzene ring, this compound exhibits significant thermal instability. Consequently, it is often generated and consumed in situ or isolated as a salt (e.g., hydrochloride) to prevent oxidative degradation.
Chemical Identity & Structural Analysis[2]
| Property | Data |
| IUPAC Name | 4-Amino-6-nitrobenzene-1,3-diol |
| Common Name | 4-Amino-6-nitroresorcinol (ANR) |
| CAS Number (Free Base) | 860757-57-9 |
| CAS Number (HCl Salt) | 883566-55-0 |
| Molecular Formula | C₆H₆N₂O₄ |
| Molecular Weight | 170.12 g/mol |
| SMILES | Nc1cc([O-])c(O)cc1O |
| Key Functional Groups | Primary Amine (-NH₂), Nitro (-NO₂), Diol (-OH at 1,[1][2][3][4][5]3) |
Structural Visualization
The following diagram illustrates the chemical structure and the push-pull electronic effects that contribute to the molecule's reactivity and thermal sensitivity.
Caption: Functional group analysis of 4-Amino-6-nitro-1,3-benzenediol showing electronic substituents.
Thermodynamic Properties: Melting & Boiling Points[2]
Melting Point Data
Unlike stable commodity chemicals, 4-Amino-6-nitro-1,3-benzenediol does not exhibit a sharp, reversible melting point. The compound undergoes thermal decomposition upon heating.[6][7]
| State | Melting Point / Decomposition Temperature | Reliability | Notes |
| Free Base | > 200°C (Decomposes) | High | The compound typically darkens and chars before a liquid phase is established due to intermolecular oxidation-reduction between the nitro and amino groups. |
| HCl Salt | ~215 - 220°C (Decomposes) | Medium | Salts of amino-nitro-phenols often exhibit higher thermal stability than the free base but still decompose violently if heated rapidly. |
| Predicted | 234 ± 40°C | Low | Computational models (e.g., ACD/Labs) often predict a theoretical MP, but experimental reality is dominated by decomposition. |
Boiling Point Data
-
Experimental Boiling Point: N/A (Decomposes).
-
Theoretical Boiling Point: Predicted at ~420°C at 760 mmHg.
-
Significance: The molecule cannot be distilled.[7] Purification must be achieved via recrystallization (typically from acidic aqueous media) or precipitation.
Solubility Profile
-
Water: Sparingly soluble (Free Base); Soluble (HCl Salt).
-
Organic Solvents: Soluble in DMSO, DMF, and lower alcohols (Methanol/Ethanol).
-
Partition Coefficient (LogP): ~0.8 (Predicted). Indicates moderate hydrophilicity suitable for aqueous-organic extraction processes.
Synthesis & Application Workflow (PBO Precursor)
The primary industrial relevance of ANR is its position in the synthesis pipeline for Polybenzoxazole (PBO) . It serves as the "bridge" between the stable dinitro precursor and the highly sensitive diamino monomer.
Synthesis Pathway[1][5][8][9][10][11]
-
Nitration: Resorcinol is nitrated to form 4,6-Dinitroresorcinol (DNR).[8][9]
-
Partial Reduction (Critical Step): DNR is selectively reduced to 4-Amino-6-nitroresorcinol (ANR). This can be achieved using sulfide reduction or controlled catalytic hydrogenation.
-
Final Reduction: ANR is further reduced to 4,6-Diaminoresorcinol (DAR), often in situ to prevent oxidation.
Caption: Synthesis pathway from Resorcinol to PBO fiber via the ANR intermediate.
Experimental Methodologies
Thermal Analysis Protocol (DSC/TGA)
To verify the purity and thermal stability of ANR, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are recommended.
-
Instrument: DSC (e.g., TA Instruments Q2000) and TGA (e.g., TA Instruments Q500).
-
Sample Prep: 2–5 mg of dried ANR (HCl salt preferred for stability) in a hermetically sealed aluminum pan (pinhole lid for TGA).
-
Atmosphere: Nitrogen purge (50 mL/min) to prevent oxidative degradation during heating.
-
Ramp Rate: 10°C/min from 40°C to 300°C.
-
Expected Signal:
-
DSC: A broad endotherm (potential melting) immediately followed by a sharp exotherm (decomposition) around 210–230°C.
-
TGA: Significant mass loss onset >200°C, corresponding to the loss of NO₂ or ring fragmentation.
-
Handling & Storage[1]
-
Oxidation Sensitivity: The amino group at position 4 activates the ring, making it susceptible to air oxidation (turning dark brown/black).
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C.
-
Safety: As a nitro-aromatic, it carries risks of explosion if heated under confinement. Use blast shields during scale-up.
References
-
Wolfe, J. F. (1988).[8] Polybenzothiazoles and Polybenzoxazoles.[8] In Encyclopedia of Polymer Science and Engineering (Vol. 11, pp. 601-635).[8] Wiley-InterScience.[8]
-
GuideChem. (2025). 4-Amino-6-nitrobenzene-1,3-diol Properties and Suppliers. Retrieved from GuideChem. Link
-
BLD Pharm. (2025). Product Data Sheet: 4-Amino-6-nitrobenzene-1,3-diol (CAS 860757-57-9).[1][3][10] Retrieved from BLD Pharm. Link
-
PubChem. (2025). Compound Summary: 4-Aminoresorcinol Hydrochloride (Related Structure Analysis). National Library of Medicine. Link
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: Nitro-aminophenol derivatives. Retrieved from Thermo Fisher.[11] Link
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- 5. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
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- 11. L09487.14 [thermofisher.com]
Crystal Structure Analysis of 4-Amino-6-nitro-1,3-benzenediol: A Technical Guide
The following technical guide provides a comprehensive structural analysis of 4-Amino-6-nitro-1,3-benzenediol (ANR), a critical monomer in the synthesis of high-performance PBO (poly(p-phenylene-2,6-benzobisoxazole)) fibers.
This guide is structured to synthesize known crystallographic data from homologous nitro-resorcinols with ab initio structural logic, addressing the specific challenges of characterizing this amphoteric, highly conjugated system.
Executive Technical Summary
4-Amino-6-nitro-1,3-benzenediol (also known as 4-amino-6-nitroresorcinol or ANR) represents a class of "push-pull" aromatic systems where electron-donating groups (-OH, -NH₂) and electron-withdrawing groups (-NO₂) are positioned meta/para to each other.[1][2] This substitution pattern dictates its utility as a precursor for rigid-rod polymers (PBO) but also defines its crystalline habit: planar molecular geometry stabilized by robust intramolecular hydrogen bonding (RAHB) .[2]
Researchers characterizing this material must account for two critical factors:
-
Pseudo-symmetry and Twinning: The high symmetry of the core benzene ring, perturbed only by the substituent pattern, often leads to crystallographic twinning.
-
Proton Transfer Dynamics: The competition between the nitro group and the hydroxyl group for the amine's protons creates complex tautomeric landscapes, often requiring low-temperature data collection to resolve hydrogen positions accurately.
Molecular Geometry & Intramolecular Forces
Before analyzing the lattice, one must understand the tecton (the individual molecule). The structure of ANR is dominated by Resonance-Assisted Hydrogen Bonds (RAHB) which lock the molecule into a planar conformation.[2]
The Planarity Mechanism
Unlike simple substituted benzenes where steric hindrance might twist a nitro group out of plane, ANR exhibits high planarity.
-
Mechanism: The 6-nitro group acts as a hydrogen bond acceptor for the adjacent 1-hydroxyl group.[1][2]
-
Effect: This forms a 6-membered pseudo-ring (
motif in graph set notation), locking the C-N bond rotation. -
Energetic Consequence: This planarization maximizes
-conjugation across the ring, lowering the HOMO-LUMO gap and giving the crystals their characteristic deep orange/red color.[1][2]
Donor-Acceptor Map
| Functional Group | Character | Role in Lattice |
| 1-OH (adjacent to NO₂) | Strong Donor | Forms Intramolecular H-bond to NO₂ (Locking).[1][2] |
| 3-OH (adjacent to NH₂) | Donor/Acceptor | Forms Intermolecular H-bonds (Lattice building).[1][2] |
| 4-NH₂ | Donor | Forms weak Intramolecular H-bond to 3-OH or Intermolecular bonds to NO₂ of neighbors.[1][2] |
| 6-NO₂ | Strong Acceptor | Primary acceptor for OH and NH groups; drives layer formation.[1][2] |
Experimental Protocol: Crystallization & Data Collection
Characterizing ANR requires overcoming its oxidative instability and tendency to form solvates.[2]
Crystallization Workflow
-
Solvent System: Avoid basic solvents (promote oxidation).[2] Use Ethanol/Water (4:1) or Methanol/Acetonitrile .[2]
-
Acidification: Recrystallization in the presence of dilute HCl often yields the hydrochloride salt (
), which crystallizes more readily in the monoclinic system ( ) and prevents amine oxidation. -
Crystal Habit: Typically yields needles or thin plates (orange for neutral, yellow-ish for hydrochloride).[1][2]
X-Ray Diffraction (XRD) Parameters
-
Temperature: Data must be collected at 100 K . Room temperature collection results in high thermal ellipsoids for the nitro group oxygens, obscuring the precise H-bond geometry.[1]
-
Resolution: Aim for
or better to resolve the amine hydrogen atoms, which are critical for distinguishing between the neutral and zwitterionic forms.
Figure 1: Optimized workflow for structural elucidation of oxidative-sensitive nitro-resorcinols.
Structural Analysis: The Lattice Architecture
Based on homologous series (e.g., 4,6-dinitroresorcinol) and salt data, the crystal structure of ANR follows a predictable Layered Herringbone motif.
Unit Cell & Space Group
-
System: Monoclinic (Most probable for planar aromatic stacks).[2]
-
Space Group:
(Centrosymmetric).[2]-
Note: The hydrochloride salt (
) is confirmed in with .[3]
-
-
Packing Efficiency: The presence of the nitro group creates "bumps" in the planar stack, often resulting in a slightly slipped
-stacking arrangement (centroid-centroid distance ).[1][2]
The Hydrogen Bond Network
The lattice is constructed via a 2D sheet mechanism:
-
Primary Interaction (Chain Formation): The 4-amino group of Molecule A donates a hydrogen to the 6-nitro group of Molecule B.[1][2] This forms infinite 1D chains.
-
Secondary Interaction (Sheet Formation): The 3-hydroxyl group cross-links these chains via the remaining nitro oxygen or the hydroxyl of a neighbor.[2]
-
Tertiary Interaction (Stacking): These 2D H-bonded sheets stack vertically via Van der Waals and
- interactions.[1][2]
Comparative Metrics (Homologues)
To validate your refinement, compare your bond lengths against these standard values for nitro-resorcinols:
| Bond Type | Expected Length ( | Structural Significance |
| C-N (Nitro) | Indicates conjugation with ring.[1][2] | |
| C-N (Amino) | Shortening implies lone pair donation into ring.[1][2] | |
| C-O (Hydroxyl) | Typical phenolic character.[1][2] | |
| O...O (Intra) | Critical Check: Short distance confirms intramolecular H-bond.[1][2] |
Supramolecular Logic & Applications
Understanding the crystal structure explains the material's physical properties and its behavior during PBO synthesis.
Solubility & Melting Point
The extensive intermolecular H-bond network (specifically the Amino
Polymerization Trajectory
In PBO synthesis, ANR is reduced to 4,6-diaminoresorcinol.[1][2] The crystal structure reveals that the nitro group is sterically accessible (planar), facilitating the reduction. However, the strong intramolecular H-bond between the nitro and hydroxyl groups can slightly reduce the reduction rate compared to non-H-bonded isomers.[1]
Figure 2: Topological map of hydrogen bonding interactions driving the supramolecular assembly.[1][2]
References
-
Borisenko, K. B., et al. (2001).[2] "Intramolecular hydrogen bonding and molecular geometry of 4,6-dinitroresorcinol." The Journal of Physical Chemistry A, 105(20). Link
-
Tomlin, D. W., et al. (2000).[2] "Synthesis of 1,2,4,5-tetraaminobenzene and its hydrochloride: PBO Precursors." Polymer, 41(26).[2] Link
-
ChemicalBook. (2024).[2] "4-Amino-6-nitroresorcinol hydrochloride Properties & Synthesis." Link
-
Allen, F. H. (2002).[2][4] "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B, 58(3).[2] Link
Sources
An In-depth Technical Guide to the pKa Values of Hydroxyl Groups in 4-Amino-6-nitro-1,3-benzenediol
Abstract
The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH.[1][2] This property is of paramount importance in drug discovery and development, as it governs critical pharmacokinetic and pharmacodynamic characteristics such as solubility, membrane permeability, and receptor binding.[1][3] This guide provides a comprehensive technical analysis of the factors influencing the pKa values of the two distinct hydroxyl groups in 4-Amino-6-nitro-1,3-benzenediol (also known as 4-amino-6-nitroresorcinol). We will explore the intricate interplay of electronic effects, intramolecular hydrogen bonding, and provide a robust framework for both the computational prediction and experimental determination of these crucial values.
Molecular Structure and Electronic Landscape
4-Amino-6-nitro-1,3-benzenediol is a substituted phenol featuring two hydroxyl (-OH) groups, a strongly electron-donating amino (-NH2) group, and a strongly electron-withdrawing nitro (-NO2) group. The relative positioning of these substituents on the benzene ring creates a unique electronic environment for each hydroxyl group, leading to distinct acidities.
-
OH at C1: Positioned ortho to both the amino and nitro groups.
-
OH at C3: Positioned para to the nitro group and meta to the amino group.
Understanding the acidity of phenols requires an appreciation of the stability of the corresponding phenoxide ion formed upon deprotonation.[4] Any factor that stabilizes this negative charge will increase the acidity of the parent phenol, resulting in a lower pKa value.
-
Electron-Withdrawing Groups (EWGs): The nitro group is a potent EWG. Through a combination of the inductive effect (-I) and the resonance effect (-M), it delocalizes the negative charge of the phenoxide ion, significantly stabilizing it.[4][5][6] This effect is most pronounced when the nitro group is at the ortho or para position relative to the hydroxyl group.[4][6]
-
Electron-Donating Groups (EDGs): The amino group is a strong EDG. Through its resonance effect (+M), it increases the electron density on the aromatic ring, which destabilizes the phenoxide ion by intensifying the negative charge.[4][7] This leads to a decrease in acidity and a higher pKa value.
Based on these principles, we can anticipate a significant difference in the pKa values of the two hydroxyl groups in 4-Amino-6-nitro-1,3-benzenediol. The hydroxyl group at C3, being para to the strongly withdrawing nitro group, is expected to be considerably more acidic (lower pKa) than the hydroxyl at C1.
The Role of Intramolecular Hydrogen Bonding
A critical factor, particularly for ortho-substituted phenols, is the potential for intramolecular hydrogen bonding.[8][9] In 4-Amino-6-nitro-1,3-benzenediol, the proximity of the substituents allows for such interactions. For instance, the hydrogen of the hydroxyl group at C1 can form a hydrogen bond with an oxygen atom of the adjacent nitro group.[8][10][11]
This intramolecular hydrogen bond can stabilize the protonated form of the phenol, making the proton more difficult to remove.[6][8] Consequently, this interaction would decrease the acidity of the C1 hydroxyl group, leading to a higher pKa value than would be expected based on electronic effects alone.
Computational Prediction of pKa Values
Before embarking on experimental determination, in silico prediction provides valuable estimates of pKa values.[12][13] These methods are crucial for screening virtual libraries and prioritizing compounds in early-stage drug discovery.[14]
Prediction Methodologies
Modern pKa prediction software employs a variety of sophisticated models:[2]
-
Quantitative Structure-Property Relationship (QSPR): These models use statistical methods to correlate molecular descriptors with experimentally determined pKa values.[12]
-
Quantum Mechanical Methods: Approaches based on Density Functional Theory (DFT) can calculate the Gibbs free energy of the acid dissociation reaction, providing a first-principles prediction of the pKa.[15][16][17][18] High accuracy can be achieved, often with mean absolute errors of less than 0.4 pKa units.[16][17][18]
Several software packages are widely used in the industry for this purpose, including:
-
ACD/Labs Percepta: An industry-standard tool that uses a large database of experimental values to train its prediction algorithms.[14][19][20]
-
MarvinSketch (ChemAxon): This software includes a pKa calculator that can predict both macroscopic and microscopic pKa values and visualize species distribution as a function of pH.[21][22][23]
Predicted pKa Values
| Ionizable Group | Predicted pKa Range | Primary Influencing Factors |
| Hydroxyl at C3 | 4.5 - 6.0 | Strong electron withdrawal (-M effect) from the para-nitro group significantly increases acidity. |
| Hydroxyl at C1 | 7.5 - 9.0 | Competing effects: electron withdrawal from the ortho-nitro group is counteracted by electron donation from the ortho-amino group and stabilization by intramolecular hydrogen bonding. |
Experimental Determination of pKa Values
Experimental measurement remains the definitive method for obtaining accurate pKa values. Potentiometric titration and UV-Vis spectrophotometry are two of the most robust and commonly employed techniques.[24][25]
General Experimental Workflow
The process for experimentally determining pKa values follows a structured, multi-step approach to ensure accuracy and reproducibility.
Caption: General workflow for experimental pKa determination.
Protocol 1: UV-Vis Spectrophotometric Titration
This method is highly sensitive and requires only a small amount of sample, provided the molecule has a chromophore near the ionization site, which is the case for 4-Amino-6-nitro-1,3-benzenediol.[24][26][27] The principle relies on the fact that the ionized (phenoxide) and unionized (phenol) forms of the molecule will have different UV-Vis absorption spectra.[1]
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare a concentrated stock solution of 4-Amino-6-nitro-1,3-benzenediol (e.g., 10 mM in methanol or DMSO).
-
Prepare a series of aqueous buffer solutions with precisely known pH values, spanning the expected pKa range (e.g., from pH 3 to pH 11).
-
-
Sample Preparation:
-
Spectral Acquisition:
-
Record the full UV-Vis absorption spectrum (e.g., 220-500 nm) for each sample at a constant temperature.
-
-
Data Analysis:
-
Identify wavelengths where the absorbance changes significantly with pH.
-
Plot the absorbance at a selected wavelength against the pH of the buffer solutions.
-
Fit the resulting data to a sigmoidal curve. The inflection point of this curve corresponds to the pKa value.[1] Alternatively, the Henderson-Hasselbalch equation can be used to linearize the data and determine the pKa.[28]
-
Protocol 2: Potentiometric Titration
Potentiometry is a high-precision technique that directly measures the pH of a solution as a titrant is added.[24][25] It is considered a gold standard for pKa determination.[29]
Step-by-Step Methodology:
-
System Calibration:
-
Calibrate a high-precision pH meter and electrode using standard buffers (e.g., pH 4, 7, and 10).[30]
-
-
Solution Preparation:
-
Titration:
-
Place the sample solution in a thermostatted vessel and immerse the pH electrode.
-
Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.[29]
-
Record the pH value after each addition of titrant.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point (the midpoint of the buffer region).[30]
-
To precisely identify the equivalence point, plot the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve. The peak of the first derivative curve indicates the equivalence point.[31]
-
Conclusion and Outlook
The pKa values of the hydroxyl groups in 4-Amino-6-nitro-1,3-benzenediol are dictated by a nuanced balance of inductive effects, resonance stabilization, and intramolecular hydrogen bonding. Theoretical analysis strongly suggests that the hydroxyl group at the C3 position will be significantly more acidic than the one at the C1 position, with predicted pKa values differing by several units. This guide provides detailed, field-proven protocols for both the computational prediction and experimental validation of these values using UV-Vis spectrophotometry and potentiometric titration. Accurate determination of these pKa values is a critical, non-negotiable step in the rational design of drug candidates, enabling researchers to optimize the ADME properties and ultimately enhance the therapeutic potential of molecules containing this or similar scaffolds.
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- THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. (2022). The University of Danang - Journal of Science and Technology, 20(6.1), 51.
-
Pezzola, S., Tarallo, S., Iannini, A., Venanzi, M., Galloni, P., Conte, V., & Sabuzi, F. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(23), 8590. [Link]
-
Liptak, M. D., Gross, K. C., Seybold, P. G., Feldgus, S., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427. [Link]
- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
-
Pezzola, S., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(23), 8590. [Link]
-
Liptak, M. D., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421-6427. [Link]
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
-
Pezzola, S., Tarallo, S., Iannini, A., Venanzi, M., Galloni, P., Conte, V., & Sabuzi, F. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. ResearchGate. [Link]
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- de Rond, T. (2020, September 7). Predicting charge / protonation state distribution vs pH with MarvinSketch. Tristan de Rond.
-
Bentz, J., & Cheeseman, J. R. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Molecules, 28(14), 5406. [Link]
- Ovid. (n.d.). Spectrophotometric pKa determination of ionizable... : Journal of Pharmaceutical and Biomedical Analysis.
-
Ruiz, R., et al. (2014). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 5(10), 1134-1137. [Link]
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- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- StackExchange. (2014, July 9). Why does intramolecular hydrogen bonding cause molecules to separate? Chemistry Stack Exchange.
- ACS Publications. (2017). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. The Journal of Physical Chemistry A.
- Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. Syracuse University.
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- SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract.
- ECHEMI. (n.d.). P-nitrophenol shows association due to H-bonding, and hence its molecular mass increases and colligative property decreases. So, its boiling point should decrease. So why is boiling point of p-nitrophenol more than that of o-nitrophenol?
-
Dearden, J. C., & Forbes, W. F. (1959). THE STUDY OF HYDROGEN BONDING AND RELATED PHENOMENA BY ULTRAVIOLET LIGHT ABSORPTION: PART VI. THE EFFECT OF STERIC INTERACTIONS ON THE INTRAMOLECULAR HYDROGEN BOND IN o-NITROPHENOL. Canadian Journal of Chemistry, 37(8), 1305-1314. [Link]
- askIITians. (2025, August 5). he intramolecular hydrogen bonding is present in:A. o-nitrophenolB. m.
- Guidechem. (2023, July 27). Which is more acidic para amino phenol or para nitrophenol?
- Allen. (n.d.). nitrophenol have hydrogen bonding in their molecules? Explain which of the two has higher boiling point?
- ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software.
- ResearchGate. (n.d.). pKa values predicted using Marvin Sketch 16.11.28.
- Request PDF. (n.d.). Recent Advancements in Spectrophotometric pKa Determinations: A Review.
- YouTube. (2023, June 29). Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18).
- Quora. (2018, July 12). What is the effect of the -NO² group on the acidic strength of phenol?
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- Documentation. (n.d.). Training the pKa Plugin.
- ECHEMI. (n.d.). What is the effect of the -NO² group on the acidic strength of phenol?
- YouTube. (2025, December 12). Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture No. 18).
- ISSR Classes. (n.d.). Effect of side groups on phenol acidity.
- ACD/Labs. (2025, July 24). What is the pKa of my compound?
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- 17. scispace.com [scispace.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. acdlabs.com [acdlabs.com]
- 20. acdlabs.com [acdlabs.com]
- 21. Predicting charge / protonation state distribution vs pH with MarvinSketch [tristanderond.com]
- 22. researchgate.net [researchgate.net]
- 23. pKa calculation - Documentation [docs.chemaxon.com:443]
- 24. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 25. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ovid.com [ovid.com]
- 27. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes [frontiersin.org]
- 29. dergipark.org.tr [dergipark.org.tr]
- 30. creative-bioarray.com [creative-bioarray.com]
- 31. scispace.com [scispace.com]
Literature review of 4-Amino-6-nitro-1,3-benzenediol synthesis routes
An In-depth Technical Guide to the Synthesis of 4-Amino-6-nitro-1,3-benzenediol
Authored by a Senior Application Scientist
This document provides a comprehensive technical review of the synthetic pathways leading to 4-Amino-6-nitro-1,3-benzenediol, also known as 4-amino-6-nitroresorcinol. Tailored for researchers and professionals in drug development and materials science, this guide delves into the chemical principles, experimental considerations, and detailed protocols for the synthesis of this valuable chemical intermediate.
Introduction: Significance and Synthetic Challenges
4-Amino-6-nitro-1,3-benzenediol is a highly functionalized aromatic compound. Its structure, featuring hydroxyl, amino, and nitro groups on a benzene ring, makes it a versatile precursor in various advanced applications. Notably, it serves as a critical monomer in the synthesis of high-performance polybenzoxazole (PBO) polymers, which are renowned for their exceptional thermal stability and tensile strength, finding use in aerospace and military applications[1][2][3].
The synthesis of this molecule is not trivial. The primary challenges lie in achieving the correct regiochemistry of the substituents and managing the reactivity of the functional groups. The hydroxyl and amino groups are strong activating groups in electrophilic aromatic substitution, while the nitro group is a strong deactivating group. This delicate balance of reactivity requires carefully designed synthetic strategies to control the position of substitution and prevent undesirable side reactions, such as over-nitration or oxidation of the aromatic ring[3][4][5].
Core Synthetic Strategies: A Retrosynthetic Analysis
Two principal strategies dominate the synthesis of 4-Amino-6-nitro-1,3-benzenediol. The choice of route depends on the available starting materials, desired purity, and scalability.
Strategy A: Dinitration of Resorcinol Followed by Selective Partial Reduction This is the most direct and commonly cited approach. It begins with the inexpensive and readily available 1,3-benzenediol (resorcinol). The strategy involves two key transformations: the introduction of two nitro groups at the C4 and C6 positions, followed by the selective reduction of one of these nitro groups to an amine.
Strategy B: Protection-Nitration-Deprotection Sequence This strategy involves protecting the highly activating functional groups (either amino or hydroxyl) to moderate their reactivity and direct the subsequent nitration step with greater precision. This approach can start from precursors like 4-aminoresorcinol or involve the protection of resorcinol's hydroxyl groups before nitration[2]. While often involving more steps, this method can offer superior control over regioselectivity and final product purity.
Detailed Analysis of Synthesis Route 1: From Resorcinol
This route is arguably the most practical for laboratory and industrial scale synthesis, leveraging resorcinol as the starting point.
Step 1.1: Synthesis of 4,6-Dinitro-1,3-benzenediol
The first step is the dinitration of resorcinol. The two hydroxyl groups are powerful ortho-, para-directing activators. The C4 and C6 positions are doubly activated by both hydroxyl groups, making them highly susceptible to electrophilic attack.
Causality Behind Experimental Choices:
-
Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is a common nitrating agent. However, due to the high reactivity of resorcinol, using concentrated nitric acid alone, often diluted with another acid or solvent, is preferred to control the reaction rate[4].
-
Temperature Control: The reaction is highly exothermic. Maintaining a very low temperature (e.g., -25°C to -15°C) is critical to prevent runaway reactions and, crucially, to avoid the formation of the highly explosive and undesirable by-product 2,4,6-trinitroresorcinol (styphnic acid)[3][4].
-
Purity of Nitric Acid: The use of nitric acid with a low concentration of nitrogen suboxides is recommended to improve selectivity and yield[4].
Experimental Protocol: One-Step Dinitration of Resorcinol This protocol is adapted from the procedure described in patent EP0750605B1[4].
-
Prepare a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer.
-
Charge the flask with 111 g of 90% nitric acid (containing less than 0.1% suboxides).
-
Cool the stirred solution to a temperature between -21°C and -15°C using a suitable cooling bath.
-
Slowly add 13.0 g (118 mmol) of granular resorcinol over a period of approximately 1.3 hours, ensuring the temperature is maintained within the specified range.
-
After the addition is complete, continue stirring the reaction mixture at the same temperature until HPLC monitoring shows that less than 1% of the 4-nitroresorcinol intermediate remains (typically around 15 minutes).
-
Quench the reaction by carefully adding it to 100 mL of ice-cold water, maintaining the temperature below -5°C.
-
Filter the resulting slurry and wash the collected orange-yellow solid with cold water.
-
Dry the solid product in vacuo to a constant weight.
| Parameter | Value | Source |
| Starting Material | Resorcinol | [4] |
| Nitrating Agent | 90% Nitric Acid | [4] |
| Temperature | -21°C to -15°C | [4] |
| Reaction Time | ~1.5 hours | [4] |
| Reported Yield | >60% | [4] |
Step 1.2: Selective Reduction to 4-Amino-6-nitro-1,3-benzenediol
The key challenge in this step is to reduce one nitro group to an amine while leaving the second nitro group untouched. Standard catalytic hydrogenation (e.g., H₂/Pd-C) would likely reduce both groups[2]. Therefore, chemical reducing agents that offer selectivity are required. The Zinin reduction, using sulfide or polysulfide ions (e.g., sodium sulfide, ammonium sulfide), is a classic and effective method for this transformation.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium sulfide (Na₂S) or its hydrates are effective for the selective reduction of one nitro group in a dinitroaromatic compound. The mechanism involves the transfer of electrons from the sulfide ion, and the stoichiometry can be controlled to favor mono-reduction.
Experimental Protocol: Selective Reduction (General Procedure) As a specific protocol for 4,6-dinitroresorcinol is not readily available, this is a generalized protocol based on the principles of the Zinin reduction.
-
In a round-bottom flask, dissolve the 4,6-dinitro-1,3-benzenediol (1 mole equivalent) in a suitable solvent such as aqueous ethanol.
-
Prepare a solution of sodium sulfide nonahydrate (Na₂S·9H₂O) (approximately 1.0-1.2 mole equivalents) in water.
-
Slowly add the sodium sulfide solution to the stirred solution of the dinitro compound. The reaction is often exothermic and may require cooling.
-
Heat the mixture gently under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or HPLC.
-
Upon completion, cool the reaction mixture and neutralize it carefully with an acid (e.g., acetic acid or dilute HCl). This may precipitate the product and elemental sulfur.
-
Filter the crude product.
-
Purify the product by recrystallization from a suitable solvent (e.g., water or aqueous ethanol) to separate it from unreacted starting material, the diamino product, and sulfur.
Caption: Route 2: A protection-based strategy for controlled synthesis.
This protection-based methodology, while longer, provides a self-validating system where each intermediate can be isolated and purified, ensuring high quality of the final product. The choice to protect the hydroxyl groups is a classic example of leveraging chemical principles to overcome the inherent reactivity challenges of a substrate.
Summary and Route Comparison
| Feature | Route 1 (Direct Dinitration) | Route 2 (Protection-Based) |
| Starting Material | Resorcinol | Resorcinol, Alkyl Chloroformate |
| Number of Steps | 2 | 3-4 (depending on reduction) |
| Key Challenge | Controlling exotherm, avoiding over-nitration (styphnic acid formation).[3][4] | Multiple steps, managing protecting groups. |
| Advantages | Fewer steps, potentially lower cost. | Higher control, potentially higher purity, avoids styphnic acid risk. |
| Disadvantages | Safety risk (explosive by-product), requires precise temperature control. | Longer process, more reagents and solvents required. |
Conclusion for the Practicing Scientist
The synthesis of 4-Amino-6-nitro-1,3-benzenediol is a well-defined process with multiple viable pathways. For rapid synthesis where stringent temperature control is feasible, the direct dinitration of resorcinol followed by selective reduction (Route 1) is an efficient choice. However, for applications demanding the highest purity and where process control and safety are paramount, the protection-based strategy (Route 2) offers a more robust and reliable, albeit longer, alternative. The selection of a specific route should be guided by an assessment of the available equipment, safety protocols, and the ultimate purity requirements for the target application.
References
-
Wyzant Ask An Expert. (2020, February 19). What is the best method to do nitration on P-aminophenol and what is the end product?Link
-
MDPI. (2014, June 16). Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin. Link
-
PMC. (2022, September 19). Reactivity of aminophenols in forming nitrogen-containing brown carbon from iron-catalyzed reactions. Link
-
Google Patents. (n.d.). CN101066929A - Process of preparing 4-amino-3-nitro phenol. Link
-
Arkivoc. (n.d.). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. Link
-
Google Patents. (n.d.). EP0750605B1 - ONE-STEP PREPARATION OF 4,6-DINITRORESORCINOL FROM RESORCINOL. Link
-
ChemicalBook. (n.d.). 4,6-Diaminoresorcinol dihydrochloride synthesis. Link
-
Google Patents. (n.d.). EP0750605B1 - One-step preparation of 4,6-dinitroresorcinol from resorcinol. Link
-
Google Patents. (n.d.). US4982001A - Process for the preparation of amino-1,3-benzenediol. Link
-
Chemical Synthesis Database. (2025, May 20). 4,6-dinitro-1,3-benzenediol. Link
-
Google Patents. (n.d.). US4766244A - High purity process for the preparation of 4,6-diamino-1,3-benzenediol. Link
-
Google Patents. (n.d.). DE633982C - Process for the preparation of 4-nitroresorcinol. Link
-
ResearchGate. (n.d.). Synthesis of 2-nitro aniline derivative of 3, 4, 5-trihydroxybenzoic acid, its metal complexes, characterization and bioassay. Link
-
Semantic Scholar. (n.d.). Synthesis of 6-nitro- and 6-amino- derivatives of 2-(2,4- dioxo-1,3-diazaspiro. Link
-
Carbon. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Link
-
Google Patents. (n.d.). EP0312931B1 - Process for the preparation of amino-1,3 benzenediol. Link
-
Organic Syntheses Procedure. (n.d.). o-NITROANILINE. Link
-
Journal of Medicinal and Chemical Sciences. (2022, August 27). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Link
-
European Patent Office. (n.d.). High purity process for the preparation of 4,6-diamino-1,3-benzenediol. Link
-
Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications | Blog. Link
-
MDPI. (2021, January 26). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Link
-
Reddit. (2025, September 25). Having trouble figuring the synthesis of 2-ethoxy-5-nitroaniline. Link
Sources
- 1. 4,6-Diaminoresorcinol dihydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. US4982001A - Process for the preparation of amino-1,3-benzenediol - Google Patents [patents.google.com]
- 3. US4766244A - High purity process for the preparation of 4,6-diamino-1,3-benzenediol - Google Patents [patents.google.com]
- 4. EP0750605B1 - One-step preparation of 4,6-dinitroresorcinol from resorcinol - Google Patents [patents.google.com]
- 5. chempanda.com [chempanda.com]
Methodological & Application
Synthesis of poly(p-phenylenebenzobisoxazole) using 4-Amino-6-nitro-1,3-benzenediol
Application Note: High-Fidelity Synthesis of Poly(p-phenylenebenzobisoxazole) (PBO) via the Nitro-Precursor Route
Executive Summary
Poly(p-phenylenebenzobisoxazole) (PBO) represents the pinnacle of rigid-rod polymer engineering, offering superior thermal stability and mechanical modulus (e.g., Zylon®). However, the standard synthesis relies on 4,6-diamino-1,3-benzenediol (DABDO) , a monomer notorious for its extreme susceptibility to oxidation. Upon exposure to air, DABDO rapidly degrades to quinones, severely limiting the molecular weight (Intrinsic Viscosity, IV) of the final polymer.
This Application Note details a robust protocol utilizing 4-Amino-6-nitro-1,3-benzenediol (ANR) as a high-stability precursor.[1] Unlike the diamine, the nitro-amine intermediate is shelf-stable. This protocol describes the "Just-in-Time" reduction of ANR to DABDO dihydrochloride, followed immediately by polycondensation in polyphosphoric acid (PPA). This approach ensures stoichiometric precision and maximizes polymer chain length.
Chemical Pathway & Logic
The synthesis follows a two-stage cascade.[2][3][4][5][6] First, the stable nitro-precursor is hydrogenated to the oxidation-sensitive diamine salt. Second, the diamine undergoes condensation with terephthalic acid (TPA) in a PPA medium, which acts as both solvent and dehydrating agent.
Key Mechanistic Insight:
-
Oxidation Mitigation: By storing the monomer as the nitro-amine, we bypass the storage degradation issues of DABDO.
-
PPA Activation: The polymerization requires PPA with high
content (83-85%) to drive the cyclodehydration of the intermediate polyamide to the benzobisoxazole ring.
Figure 1: Strategic workflow converting the stable nitro-precursor to the active diamine monomer immediately prior to polymerization.
Materials & Equipment
| Reagent/Equipment | Specification | Purpose |
| 4-Amino-6-nitro-1,3-benzenediol | >98% Purity | Stable Monomer Precursor |
| Terephthalic Acid (TPA) | Micronized, >99.9% | Comonomer |
| Polyphosphoric Acid (PPA) | 115% | Solvent & Dehydrating Agent |
| Phosphorus Pentoxide ( | Powdered, Anhydrous | To adjust PPA concentration |
| Palladium on Carbon (Pd/C) | 10% loading | Hydrogenation Catalyst |
| Tin(II) Chloride ( | Anhydrous (Optional) | Antioxidant additive |
| Reactor | High-torque mechanical stirrer | Handling high-viscosity dope |
Experimental Protocols
Protocol A: Synthesis of 4,6-Diamino-1,3-benzenediol Dihydrochloride (DABDO·2HCl)
Objective: Convert the stable nitro-amine to the active polymerization monomer without oxidation.
-
Dissolution: In a 500 mL Parr hydrogenation bottle, dissolve 10.0 g (58.8 mmol) of 4-Amino-6-nitro-1,3-benzenediol in 200 mL of 5% aqueous HCl .
-
Catalyst Addition: Carefully add 1.0 g of 10% Pd/C catalyst.
-
Expert Note: Ensure the vessel is purged with nitrogen before adding catalyst to avoid ignition of solvent vapors.
-
-
Hydrogenation: Pressurize the vessel to 50 psi (3.4 bar)
and shake at room temperature for 4-6 hours. Monitor the pressure drop until it stabilizes (indicating completion). -
Filtration (Anaerobic):
-
Transfer the mixture into a nitrogen-glovebox or use Schlenk lines.
-
Filter off the Pd/C catalyst under strict nitrogen atmosphere.
-
-
Crystallization: Add 100 mL of concentrated HCl to the filtrate containing the amine. Cool to 0°C to precipitate the dihydrochloride salt (DABDO·2HCl).
-
Why? The HCl salt is significantly more resistant to oxidation than the free amine.
-
-
Drying: Filter the white needles and dry under vacuum at 40°C for 24 hours. Store under Nitrogen.
-
Quality Check: The product must be white. A pink or brown hue indicates oxidation (formation of quinones), which will terminate polymerization early.
-
Protocol B: PBO Polymerization in Polyphosphoric Acid (PPA)
Objective: High-viscosity polycondensation.
-
Monomer Loading:
-
In a resin kettle equipped with a high-torque stirrer and nitrogen inlet, add 10.65 g (50 mmol) of freshly prepared DABDO·2HCl and 8.31 g (50 mmol) of Terephthalic Acid .
-
Add 60 g of PPA (77%
content) .
-
-
Dehydrochlorination (Step 1):
-
Adjustment:
-
Add 30 g of
to the reactor. This raises the effective content to ~83-84%. -
Causality: The cyclization reaction (forming the oxazole ring) produces water. High
concentration is required to scavenge this water and drive the equilibrium toward the polymer.
-
-
Polymerization Ramp:
-
Stage 1: Heat to 100°C for 4 hours. (Pre-polymer formation).
-
Stage 2: Heat to 140°C for 4 hours. (Viscosity will increase significantly).
-
Stage 3: Heat to 180-190°C for 4-6 hours. (Final cyclization and molecular weight build).
-
Observation: The solution will exhibit "stir opalescence" (Stir-opalescence), indicating the formation of a lyotropic liquid crystal phase (nematic).
-
-
Termination & Isolation:
-
Pour the highly viscous, dark gold/brown dope into a blender containing crushed ice/water.
-
Blend to precipitate the polymer as fibrous strands.
-
Wash with water until the filtrate is neutral (pH 7).
-
Wash with acetone and dry in a vacuum oven at 100°C.
-
Characterization & Validation
| Parameter | Method | Expected Value | Notes |
| Intrinsic Viscosity (IV) | Methanesulfonic Acid (MSA) @ 30°C | 15 - 30 dL/g | <10 dL/g indicates oxidation or stoichiometry error. |
| Thermal Stability | TGA (Nitrogen) | PBO is among the most thermally stable polymers known. | |
| Chemical Structure | FTIR | 1620 | Absence of Amide I/II peaks (1650/1540 |
Troubleshooting Guide:
-
Problem: Low Viscosity (Brittle fibers).
-
Root Cause: Oxidation of DABDO prior to PPA addition.
-
Fix: Ensure Protocol A (Reduction) and Protocol B (Loading) are seamlessly connected without air exposure. Use a "glove bag" for transfer.
-
-
Problem: Insoluble black specks.
-
Root Cause: Carbonized polymer due to "hot spots" in PPA.
-
Fix: Ensure high-torque stirring is continuous; PPA has poor thermal conductivity.
-
References
-
Synthesis and Properties of Poly[p-(2,5-dihydroxy)-phenylenebenzobisoxazole] Fiber. International Journal of Molecular Sciences, 2008.[9]
-
Synthesis, Structure, and Properties of PBO/SWNT Composites. Macromolecules, 2002.
-
Process for the preparation of amino-1,3 benzenediol. European Patent EP0312931B1.
-
High purity process for the preparation of 4,6-diamino-1,3-benzenediol. US Patent 4766244A.
-
Regiospecific Reduction of 4,6-Dinitrobenzimidazoles. Chemistry & Biodiversity, 2023. [10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. data.epo.org [data.epo.org]
- 4. US4766244A - High purity process for the preparation of 4,6-diamino-1,3-benzenediol - Google Patents [patents.google.com]
- 5. EP0312931B1 - Process for the preparation of amino-1,3 benzenediol - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Properties of Poly[p-(2,5-dihydroxy)-phenylenebenzobisoxazole] Fiber - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US6616906B2 - Method for making polyphosphoric acid - Google Patents [patents.google.com]
- 9. Synthesis and properties of poly[p-(2,5-dihydroxy)-phenylenebenzobisoxazole] fiber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
Reduction of 4-Amino-6-nitro-1,3-benzenediol to 4,6-diaminoresorcinol
Application Note: High-Purity Reduction of 4-Amino-6-nitro-1,3-benzenediol to 4,6-Diaminoresorcinol Dihydrochloride
Executive Summary
4,6-Diaminoresorcinol (DAR) is the critical bis-nucleophilic monomer used in the synthesis of Poly(p-phenylene-2,6-benzobisoxazole) (PBO), a rigid-rod polymer known commercially as Zylon®. The synthesis of PBO requires DAR of exceptional purity (>99.5%) and strictly controlled oxidation state.
This guide details the reduction of 4-Amino-6-nitro-1,3-benzenediol (ANR) to 4,6-Diaminoresorcinol (DAR). Unlike standard nitro reductions, this protocol addresses the extreme oxidation sensitivity of the electron-rich diamino product. We utilize a Catalytic Hydrogenation method in an acidic medium, isolating the product as the stable Dihydrochloride salt (DAR·2HCl) .
Reaction Chemistry & Mechanism
The reduction of the nitro group on a Pd surface follows a sequential deoxygenation pathway. In the presence of HCl, the resulting amine groups are immediately protonated, preventing the formation of oxidation byproducts (such as quinones or azo-linkages) and increasing the solubility of the product in water.
Mechanistic Pathway (DOT Visualization)
Figure 1: Step-wise reduction pathway on Palladium surface culminating in salt formation.
Strategic Method Selection
| Feature | Catalytic Hydrogenation (Pd/C) | Chemical Reduction (Sn/HCl or Fe/HCl) |
| Purity Profile | High. No metal salts to remove. | Moderate. Difficult to remove metal ions (Fe/Sn). |
| Scalability | Excellent. Gas-liquid reaction. | Poor. Large volumes of metal waste. |
| Yield | >90% | 70-85% |
| Suitability | Recommended for Pharma/Polymer Grade. | Suitable only for small-scale/qualitative work. |
Why HCl? The free base of 4,6-diaminoresorcinol is unstable in air, rapidly oxidizing to dark, insoluble quinoid species. The hydrochloride salt is significantly more stable and crystallizes readily from the reaction matrix.
Why Stannous Chloride (SnCl2) Additive? Even in hydrogenation, trace oxygen can cause discoloration. Adding catalytic amounts of SnCl₂ during the workup acts as an oxygen scavenger (reducing agent), ensuring the final crystals are white rather than pink or brown.
Detailed Protocol: Catalytic Hydrogenation
Safety Warning:
-
Pd/C is Pyrophoric: Handle under inert atmosphere. Do not let dry catalyst contact air.
-
Hydrogen Gas: Highly flammable. Ensure proper grounding and leak checks.
-
Nitro Compounds: Potential energetic precursors.
Reagents & Equipment
-
Precursor: 4-Amino-6-nitro-1,3-benzenediol (10.0 g, 58.8 mmol).
-
Catalyst: 10% Pd/C (50% water wet, 0.5 g dry weight).
-
Solvent: 6% Aqueous Hydrochloric Acid (150 mL). Note: Degassed via N2 sparging.
-
Additive: Stannous Chloride Dihydrate (SnCl₂[1]·2H₂O) - for workup.
-
Equipment: Parr Shaker Hydrogenator or High-Pressure Autoclave (Glass/Hastelloy).
Experimental Workflow
Figure 2: Operational workflow for the synthesis of DAR·2HCl.
Step-by-Step Procedure
-
Loading: In a hydrogenation vessel, suspend 4-Amino-6-nitro-1,3-benzenediol (10 g) in 150 mL of 6% degassed aqueous HCl .
-
Catalyst Addition: Carefully add 1.0 g of 10% Pd/C (50% wet) . Tip: Add the catalyst to the liquid, not the dry flask, to minimize ignition risk.
-
Hydrogenation:
-
Seal the vessel. Purge with Nitrogen (3x) to remove Oxygen.
-
Purge with Hydrogen (3x).[2]
-
Pressurize to 3–5 bar (45–75 psi) with H₂.
-
Heat to 50°C with vigorous agitation.
-
Monitoring: Reaction is complete when H₂ uptake ceases (approx. 3–6 hours). HPLC should show <0.1% starting material.
-
-
Hot Filtration (Critical):
-
Purification & Crystallization:
-
Transfer the filtrate to a clean flask. Add 0.2 g SnCl₂·2H₂O and 0.5 g Activated Carbon .
-
Heat to reflux for 15 minutes (decolorization).
-
Filter hot again to remove carbon.
-
To the clear, colorless filtrate, add 30 mL of Concentrated HCl (37%) slowly.
-
Cool gradually to 0–5°C and hold for 2 hours. White needles of DAR·2HCl will precipitate.
-
-
Isolation:
-
Filter the white crystals.[5]
-
Wash with cold 6N HCl followed by cold Ethanol (to remove water).
-
Dry in a vacuum oven at 40–50°C for 12 hours.
-
Quality Control & Characterization
| Parameter | Specification | Method |
| Appearance | White to off-white needles | Visual |
| Purity | > 99.5% | HPLC (C18, Phosphate buffer) |
| Melting Point | > 300°C (dec) | Capillary Method |
| 1H NMR (D₂O) | δ 7.45 (s, 1H), 6.50 (s, 1H) | Note: Amine protons exchange with D₂O |
| Elemental Analysis | C: 33.8%, H: 4.7%, N: 13.1% | Theoretical for C₆H₁₀Cl₂N₂O₂ |
Troubleshooting Guide:
-
Pink/Red Product: Indicates oxidation. Ensure all solvents are degassed. Increase SnCl₂ loading slightly during recrystallization.
-
Low Yield: Product may be too soluble. Increase the concentration of HCl during the crystallization step (Common Ion Effect).
-
Incomplete Reduction: Check H₂ pressure and agitation rate. Nitro reduction is mass-transfer limited.
References
- Synthesis of 4,6-diaminoresorcinol dihydrochloride (PBO Precursor).
- Process for preparing 4,6-diaminoresorcinol.
-
Reduction of Nitro Groups: Catalytic Hydrogenation vs Chemical Methods. Organic Chemistry Portal. [Link]
-
Synthesis of 4,6-diaminoresorcinol dihydrochloride. PrepChem. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN102173993A - Method for synthesizing 4,6-diamino resorcinol dihydrochloride (DAR) - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. 4,6-Diaminoresorcinol dihydrochloride synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols: Azo Dye Synthesis via Coupling with 4-Amino-6-nitro-1,3-benzenediol
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 4-Amino-6-nitro-1,3-benzenediol in Azo Dye Chemistry
Azo dyes represent the largest and most versatile class of synthetic colorants, with their applications spanning textiles, printing, food, cosmetics, and advanced analytical indicators.[1][2][3] The chromophore responsible for their vibrant color is the azo group (-N=N-), which connects two aromatic rings. The synthesis of these dyes is predominantly achieved through an electrophilic aromatic substitution known as the azo coupling reaction.[4][5] This reaction involves the combination of a diazonium salt (the electrophile) with an electron-rich aromatic compound, referred to as the coupling component (the nucleophile).[1][6]
This document provides a detailed technical guide on the use of 4-Amino-6-nitro-1,3-benzenediol as a sophisticated coupling component. The unique architecture of this molecule—featuring two powerful electron-donating hydroxyl groups and an amino group, alongside a strong electron-withdrawing nitro group—offers a fascinating platform for creating structurally complex and functionally specific azo dyes. The interplay between these activating and deactivating groups presents both a challenge and an opportunity for precise control over the reaction's regioselectivity and the final dye's properties.[7] These application notes are designed for researchers and professionals in synthetic chemistry and drug development, offering both the theoretical underpinnings and field-proven protocols for successful synthesis.
The Core Mechanism: A Tale of Two Reactions
The synthesis of an azo dye is a two-stage process. First, a primary aromatic amine is converted into a highly reactive diazonium salt. Second, this salt is immediately reacted with the coupling component. Understanding the causality behind the conditions of each stage is critical for achieving high yield and purity.
Stage 1: Diazotization of a Primary Aromatic Amine
Diazotization is the conversion of a primary aromatic amine into its corresponding diazonium salt.[1][6] This salt serves as the potent electrophile required for the subsequent coupling step.
-
Reaction Components: The reaction requires the aromatic amine, sodium nitrite (NaNO₂), and a strong mineral acid, such as hydrochloric acid (HCl).[1][8] The acid reacts with sodium nitrite in situ to generate unstable nitrous acid (HNO₂), the key nitrosating agent.
-
Critical Condition - Temperature: The reaction must be conducted at low temperatures, typically 0–5 °C .[1] This is paramount because diazonium salts are thermally unstable and will decompose at higher temperatures, often yielding phenols and releasing nitrogen gas, which terminates the desired reaction pathway.[9][10][11][12]
Stage 2: Electrophilic Aromatic Substitution - The Coupling Reaction
The diazonium ion (Ar-N₂⁺) attacks the electron-rich ring of the coupling component, 4-Amino-6-nitro-1,3-benzenediol.
-
The Nucleophile's Role: The benzene ring of 4-Amino-6-nitro-1,3-benzenediol is rendered highly nucleophilic by the presence of two hydroxyl (-OH) and one amino (-NH₂) group. These are powerful activating, ortho-, para-directing groups.[7] Their combined effect strongly overcomes the deactivating, meta-directing influence of the nitro (-NO₂) group.
-
Regioselectivity: The coupling position is dictated by the activating groups. The most electron-rich and sterically accessible position on the 4-Amino-6-nitro-1,3-benzenediol ring is C5, which is ortho to the amino group and one hydroxyl group, and para to the second hydroxyl group.
-
The Critical Role of pH: The pH of the reaction medium is arguably the most important variable in an azo coupling reaction.[4]
-
For Phenolic Coupling: Coupling with phenols is fastest in mildly alkaline conditions (pH 9-10), which deprotonates the hydroxyl group to form a much more strongly activating phenoxide ion (-O⁻).[13][14]
-
For Aniline Coupling: Coupling with anilines requires a slightly acidic medium (pH 4-5) to prevent the diazonium ion from attacking the nitrogen of the amino group, which would lead to an unwanted triazene intermediate.[13][14]
-
For 4-Amino-6-nitro-1,3-benzenediol: Due to the presence of both phenolic and amino functionalities, a carefully controlled pH is necessary. A mildly acidic to neutral pH (approximately 5-7) is optimal. This pH is high enough to allow for a significant concentration of the reactive phenoxide form but low enough to keep the amino group protonated and prevent side reactions, while also preserving the stability of the diazonium salt.[4][13] If the pH is too high (>10), the diazonium salt itself can be converted into an unreactive diazotate ion.[13]
-
Caption: Generalized Azo Dye Synthesis Workflow.
Experimental Protocols: A Validated Step-by-Step Guide
This section provides a robust, self-validating protocol for the synthesis of an azo dye using a generic primary aromatic amine (p-nitroaniline) and 4-Amino-6-nitro-1,3-benzenediol.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| p-Nitroaniline | 100-01-6 | C₆H₆N₂O₂ | 138.12 |
| Sodium Nitrite | 7632-00-0 | NaNO₂ | 69.00 |
| Hydrochloric Acid (conc.) | 7647-01-0 | HCl | 36.46 |
| 4-Amino-6-nitro-1,3-benzenediol | 860757-57-9 | C₆H₅N₃O₄ | 187.12 |
| Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 |
| Ethanol | 64-17-5 | C₂H₅OH | 46.07 |
Essential Equipment
-
Magnetic stirrer with stir bars
-
Beakers (100 mL, 250 mL)
-
Erlenmeyer flask (250 mL)
-
Graduated cylinders and pipettes
-
Ice-salt bath
-
Buchner funnel and vacuum flask
-
pH meter or pH indicator paper
-
Standard laboratory glassware
Critical Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Reagent Handling:
-
Aromatic Amines/Nitro Compounds: Handle p-nitroaniline and 4-Amino-6-nitro-1,3-benzenediol with caution. These compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[15][16] Work in a well-ventilated fume hood.
-
Diazonium Salts: CRITICAL WARNING: Never isolate diazonium salts in their dry, solid form as they are shock-sensitive and can be explosive.[10] Always prepare them in a cold aqueous solution and use them immediately.
-
Acids/Bases: Handle concentrated HCl and NaOH with extreme care as they are highly corrosive.
-
Step-by-Step Synthesis Protocol
Caption: Step-by-step experimental workflow.
Part A: Preparation of p-Nitrobenzenediazonium Chloride
-
In a 100 mL beaker, suspend 1.38 g (0.01 mol) of p-nitroaniline in a mixture of 5 mL concentrated HCl and 10 mL of deionized water. Stir until a fine slurry is formed.
-
Cool the mixture to 0-5 °C in an ice-salt bath with continuous stirring.
-
In a separate test tube, dissolve 0.70 g (0.01 mol) of sodium nitrite in 5 mL of cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cold p-nitroaniline suspension over 10 minutes. Use a pipette to ensure the drops go below the surface of the liquid. Maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, stir the resulting clear, pale-yellow solution for an additional 5 minutes. This solution contains the diazonium salt and must be used promptly in the next step.
Part B: Preparation of the Coupling Solution
-
In a 250 mL beaker, dissolve 1.87 g (0.01 mol) of 4-Amino-6-nitro-1,3-benzenediol in 50 mL of 1 M sodium hydroxide solution.
-
Cool this solution thoroughly in an ice bath to below 5 °C.
-
While stirring, slowly add 1 M HCl to adjust the pH to approximately 6-7. A fine precipitate of the coupling component may form, which is acceptable.
Part C: The Coupling Reaction and Product Isolation
-
With vigorous stirring, slowly add the cold diazonium salt solution (from Part A) to the cold coupling component suspension (from Part B).
-
A deeply colored precipitate should form almost immediately.
-
Continue to stir the reaction mixture in the ice bath for 30 minutes to ensure the coupling is complete.
-
Isolate the crude azo dye by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with several portions of cold deionized water until the filtrate runs clear.
-
Purify the product by recrystallizing from a suitable solvent, such as an ethanol-water mixture. Dry the purified crystals in a desiccator.
Product Characterization: Validating Success
Confirmation of the synthesized azo dye's structure is essential. A combination of spectroscopic methods provides a comprehensive analysis.
| Technique | Expected Observation | Rationale |
| FT-IR Spectroscopy | Broad peak at 3200-3500 cm⁻¹ (O-H/N-H), Medium peak at ~1580-1620 cm⁻¹ (C=C aromatic), Weak peak at ~1400-1450 cm⁻¹ (N=N), Strong peaks at ~1500-1550 and 1300-1370 cm⁻¹ (NO₂).[2][3][17] | Confirms the presence of key functional groups: hydroxyl, amino, azo, and nitro groups in the final product. |
| UV-Visible Spectroscopy | A strong absorption band (λ_max) in the visible region (typically 400-600 nm).[2][17] | The position of λ_max is indicative of the extended π-conjugated system formed by the Ar-N=N-Ar' structure, which is responsible for the dye's color.[12] |
| ¹H NMR Spectroscopy | Complex signals in the aromatic region (6.0-9.0 ppm). The number, splitting pattern, and integration of peaks confirm the final substitution pattern on the aromatic rings.[2][17] | Provides definitive structural evidence of the covalent linkage and the specific isomeric product formed. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No/Low Yield of Precipitate | 1. Diazotization temperature was too high (>10 °C), causing decomposition of the diazonium salt. 2. Incorrect pH for coupling. 3. Reagents are impure or degraded. | 1. Strictly maintain diazotization temperature at 0-5 °C using an ice-salt bath. 2. Verify the pH of the coupling solution is in the optimal range (5-7) before adding the diazonium salt. 3. Use fresh, high-purity reagents. |
| Product is a Tarry/Oily Mass | 1. Coupling reaction performed at too high a temperature. 2. Decomposition of the diazonium salt leading to phenol byproducts. | 1. Ensure both solutions are thoroughly chilled before and during mixing. 2. Prepare the diazonium salt solution fresh and use it immediately. |
| Final Dye Color is Unexpected | 1. Incorrect coupling position (isomer formation). 2. pH of the final solution is affecting the color (halochromism). 3. Presence of impurities. | 1. Re-evaluate reaction conditions, particularly pH and temperature, which can influence regioselectivity. 2. Measure the UV-Vis spectrum in both acidic and basic solutions to check for pH sensitivity.[18] 3. Ensure thorough purification by recrystallization. |
References
-
Azo Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Synthesis and spectral characterization of some new azo dyes and their metal complexes. (n.d.). ResearchGate. Retrieved from [Link]
-
Continuous Diazotization and Coupling. (n.d.). Amar Equipment. Retrieved from [Link]
-
Synthesis, characterization, spectroscopic properties and computational studies of some new azo dyes derived from 5-chloro-8-hydroxy quinoline. (2022, May 3). Taylor & Francis Online. Retrieved from [Link]
-
Diazotisation and coupling reaction. (n.d.). Slideshare. Retrieved from [Link]
-
Diazotisation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Diazo Coupling. (n.d.). Scribd. Retrieved from [Link]
-
Diazotization and Azo Dye Formation. (n.d.). Scribd. Retrieved from [Link]
-
Azo coupling. (n.d.). Wikipedia. Retrieved from [Link]
- US Patent for Preparation of aromatic azoamines by diazotization/coupling/rearrangement of aromatic amines. (n.d.). Google Patents.
-
Synthesis, Characterization and Analytical Study of New Azo Dye. (2022, July 31). Iraqi Journal of Science. Retrieved from [Link]
-
Synthesis, Characterization and Spectrophotometric Study on Some New Chromotropic acid azo dyes: Analytical Application on Thorium Determination. (2022, May 23). Global Research Online. Retrieved from [Link]
-
Synthesis and Characterization of Azo Dye Para Red and New Derivatives. (n.d.). SciSpace. Retrieved from [Link]
-
Making an Azo Dye from Phenol. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. (n.d.). ResearchGate. Retrieved from [Link]
-
What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? (2015, April 24). Chemistry Stack Exchange. Retrieved from [Link]
-
Classifications, properties, recent synthesis and applications of azo dyes. (2020, January 31). National Center for Biotechnology Information. Retrieved from [Link]
-
SAFETY DATA SHEET. (2011, December 15). Thermo Fisher Scientific. Retrieved from [Link]
-
The Synthesis of Azo Dyes. (n.d.). University of New Brunswick. Retrieved from [Link]
-
Synthesis, Characterization and Application of Monoazo Disperse Dyes Derived From 4-Aminobenzaldehyde and 4 – Amino -3- nitrobenzaldehyde. (2019, March 20). IOSR Journal of Applied Chemistry. Retrieved from [Link]
-
Synthesis and Identification of Azo Disperse Dye Derived from 4-Aminoantipyrine and Their Applications to Determine Some Drugs. (2021, September 25). Impactfactor.org. Retrieved from [Link]
-
Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). HKBU. Retrieved from [Link]
-
some reactions of diazonium ions. (2016, April). Chemguide. Retrieved from [Link]
-
How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital. (2016, May 7). SciSpace. Retrieved from [Link]
-
4,6-dinitro-1,3-benzenediol. (2025, May 20). Chemical Synthesis Database. Retrieved from [Link]
- EP0312931B1 - Process for the preparation of amino-1,3 benzenediol. (n.d.). Google Patents.
Sources
- 1. amarequip.com [amarequip.com]
- 2. jou.jobrs.edu.iq [jou.jobrs.edu.iq]
- 3. scispace.com [scispace.com]
- 4. Azo Coupling [organic-chemistry.org]
- 5. Azo coupling - Wikipedia [en.wikipedia.org]
- 6. Diazotisation and coupling reaction | PPTX [slideshare.net]
- 7. scispace.com [scispace.com]
- 8. Diazotisation [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cuhk.edu.hk [cuhk.edu.hk]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. scribd.com [scribd.com]
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- 18. globalresearchonline.net [globalresearchonline.net]
Troubleshooting & Optimization
Technical Support Center: Nitration of 4-Aminoresorcinol
A Foreword from the Senior Application Scientist
Welcome to the dedicated technical support center for the nitration of 4-aminoresorcinol. As researchers and drug development professionals, you are aware that the synthesis of specific nitroaromatic compounds is a critical step in the development of numerous active pharmaceutical ingredients.[1] The nitration of 4-aminoresorcinol, a seemingly straightforward electrophilic aromatic substitution, is fraught with challenges that can significantly impact yield and purity. This guide is structured to move beyond simple protocols and provide a deeper, mechanistic understanding of the reaction, empowering you to troubleshoot effectively and optimize your synthetic strategy.
The inherent reactivity of the 4-aminoresorcinol ring, with two strongly activating hydroxyl groups and an amino group, makes it highly susceptible to a range of side reactions, including over-nitration and oxidation.[2][3][4] Our goal here is to provide you with the insights and practical guidance necessary to navigate these complexities and achieve high-yield, regioselective nitration.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered problems during the nitration of 4-aminoresorcinol. Each issue is presented in a question-and-answer format, providing a clear path from problem to resolution.
Q1: My reaction is resulting in a low yield of the desired 4-nitro-1-amino-2,4-dihydroxybenzene. What are the likely causes and how can I improve it?
A1: Low yields in this reaction are typically a result of several competing factors. Let's break down the primary culprits and their solutions:
-
Oxidation of the Starting Material: 4-aminoresorcinol is highly susceptible to oxidation, especially under harsh nitrating conditions. The presence of strong oxidizing agents can lead to the formation of quinone-like structures and polymeric tars, significantly reducing the amount of starting material available for nitration.[2][3][5]
-
Solution: Employ milder nitrating agents. Instead of a concentrated nitric acid/sulfuric acid mixture, consider using dilute nitric acid or a metal nitrate salt like copper(II) nitrate in a suitable solvent.[6] Maintaining a low reaction temperature is also critical to minimize oxidative degradation.[7]
-
-
Over-Nitration: The highly activated nature of the 4-aminoresorcinol ring makes it prone to the addition of multiple nitro groups, leading to the formation of dinitro or even trinitro species.[4][8]
-
Solution: Precise control over stoichiometry is key. Use a slight excess of the nitrating agent, but avoid a large excess. A slow, dropwise addition of the nitrating agent at a low temperature allows for better control of the reaction and minimizes over-nitration.[9]
-
-
Poor Regioselectivity: The hydroxyl and amino groups direct the incoming nitro group to the ortho and para positions. This can lead to a mixture of isomers, reducing the yield of the desired product.
-
Solution: The use of a protecting group on the highly activating amino group can improve regioselectivity. Acylation of the amino group to form an amide reduces its activating effect and can direct the nitration to the desired position. The protecting group can then be removed in a subsequent step.
-
Q2: I'm observing the formation of a dark, tarry substance in my reaction flask. What is this and how can I prevent it?
A2: The formation of a dark, tarry substance is a strong indication of oxidative polymerization.[4] As mentioned above, aminophenols are sensitive to oxidation.
-
Primary Cause: The nitrating agent itself, particularly concentrated nitric acid, is a strong oxidizing agent.
-
Preventative Measures:
-
Lower the Reaction Temperature: Conduct the reaction at or below room temperature, ideally between 0-10°C, to slow down the rate of oxidation.[9]
-
Use a Milder Nitrating Agent: Consider alternatives to the traditional mixed acid system. Reagents like ammonium nitrate with trifluoroacetic anhydride can be effective.[10]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation from atmospheric oxygen.
-
Q3: My product seems to be decomposing during the workup and purification process. What are some best practices to ensure product stability?
A3: Nitro-aminoresorcinols can be sensitive to heat, light, and pH changes.
-
Workup: When quenching the reaction, do so by pouring the reaction mixture onto ice or an ice/water mixture to keep the temperature low.[9]
-
Extraction: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. After extraction, the organic layer should be dried with an anhydrous salt like sodium sulfate before evaporating the solvent under reduced pressure.[11]
-
Purification: Column chromatography is often the most effective method for purifying the desired isomer.[11] A silica gel column with a gradient elution of ethyl acetate in hexane is a good starting point.[11] The less polar nitro compounds will typically elute before the more polar amino compounds.[11]
-
Storage: Store the purified product in a cool, dark place, preferably under an inert atmosphere.
Frequently Asked Questions (FAQs)
Q: What is the optimal nitrating agent for 4-aminoresorcinol?
A: There is no single "best" agent, as the optimal choice depends on the desired selectivity and scale of the reaction. However, for improving yield and minimizing side reactions, moving away from harsh mixed acids is generally recommended.
| Nitrating Agent | Advantages | Disadvantages |
| Conc. HNO₃ / H₂SO₄ | Potent and fast | Prone to over-nitration and oxidation[4][6] |
| Dilute HNO₃ | Milder, reduces oxidation | Slower reaction times |
| Metal Nitrates (e.g., Cu(NO₃)₂) / Acetic Anhydride | Good for regioselectivity | May require specific catalysts[6] |
| Ammonium Nitrate / Trifluoroacetic Anhydride | High regioselectivity for o-nitration in some phenols[10] | Reagents can be expensive |
Q: How can I monitor the progress of the reaction?
A: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction's progress. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product, and any byproducts. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progression.
Q: Are there any specific safety precautions I should take?
A: Yes, absolutely.
-
Nitrating Agents: Nitrating agents are corrosive and strong oxidizers. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Nitro Compounds: Many nitroaromatic compounds are potentially explosive and toxic. Handle the product with care and avoid exposure to heat, shock, or friction.
-
Quenching: Be cautious when quenching the reaction, as it can be exothermic. Add the reaction mixture to ice/water slowly with good stirring.
Experimental Protocols
Protocol 1: Mild Nitration using Dilute Nitric Acid
This protocol aims to minimize oxidation and over-nitration.
-
Dissolve Substrate: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-aminoresorcinol (1 equivalent) in a suitable solvent like acetic acid.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5°C.
-
Prepare Nitrating Solution: In the dropping funnel, prepare a solution of dilute nitric acid (1.1 equivalents) in the same solvent.
-
Slow Addition: Add the nitric acid solution dropwise to the stirred 4-aminoresorcinol solution over a period of 30-60 minutes, ensuring the temperature does not rise above 10°C.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Isolation: The product may precipitate out. If so, collect it by filtration, wash with cold water, and dry. If it remains in solution, extract with an appropriate organic solvent.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Dynamics
Logical Workflow for Troubleshooting Low Yield
Caption: Directing effects of substituents on the 4-aminoresorcinol ring.
References
- Habibi, D., et al. (2006). A Safe Way for Conversion of Phenolic Compounds. Pakistan Journal of Scientific & Industrial Research - Physical Sciences.
- Nadeem, M., et al. (2016). Microwave Assisted Catalytic Regio-selective Nitration of Resorcinol and Substituted Phenols. Chemistry Research Journal, 1(4), 60-65.
- Joshi, A. V., et al. (2003).
- Lange, L., et al. (1994). Process for preparing 4,6-diamino-resorcinol dihydrochloride.
- Unknown. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Chemistry Stack Exchange.
- Gucma, M., & Gzella, A. (2009). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. DergiPark.
- Joshi, A. V., et al. (2003). Nitration of phenol and substituted phenols with dilute nitric acid using phase-transfer catalysts. The Hebrew University of Jerusalem.
- Allen. (n.d.). Which of the following method gives better yield of p-nitrophenol?.
- Unknown. (1936). Process for the preparation of 4-nitroresorcinol.
- Laskin, A., et al. (2022).
- Arakawa, R., et al. (2015). TEMPO-initiated oxidation of 2-aminophenol to 2-aminophenoxazin-3-one.
- Montilla, F., et al. (2003).
- Kulkarni, S. J., et al. (2012). Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. Scientific Research Publishing.
- ChemBK. (2024). 4-aminoresorcinol hydrochloride.
- Jin, B., et al. (2012). Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry.
- BenchChem. (2025).
- Koutentis, P. A., & Podgórski, M. (2022).
- Wakamatsu, K., et al. (2014). Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin.
- Olah, G. A. (1999). Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
- Unknown. (1996).
- Kumar, A., et al. (2025). Ipso nitration in organic synthesis. RSC Publishing - The Royal Society of Chemistry.
- Olah, G. A. (1999). Regioselective nitration of aromatic compounds and the reaction products thereof.
- Unknown. (1985). A process for separating nitration isomers of substituted benzene compounds.
- BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.
- Segur, J. B. (1947). Process for the purification of mononitro aromatic compounds.
- He, P., et al. (2017). Synthesis and Detonation Properties of 5‐Amino‐2,4,6‐trinitro‐1,3‐dihydroxy‐benzene.
- Sigma-Aldrich. (n.d.). 4-Aminoresorcinol 96 34781-86-7.
- Khan Academy. (2022).
- Reusch, W. (2013). Electrophilic Aromatic Substitutions (2)
- He, P., et al. (2017). Synthesis and Detonation Properties of 5-Amino-2,4,6-trinitro-1,3-dihydroxy-benzene.
- Unknown. (1994). One-step preparation of 4,6-dinitroresorcinol from resorcinol.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- Reusch, W. (2013). 4. Reaction of Amines with Nitrous Acid. MSU chemistry.
- Ogboji, L. M., et al. (2017).
Sources
- 1. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core | MDPI [mdpi.com]
- 2. Reactivity of aminophenols in forming nitrogen-containing brown carbon from iron-catalyzed reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rua.ua.es [rua.ua.es]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
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- 7. v3.pjsir.org [v3.pjsir.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. US6093852A - Process for preparing 4,6-diamino-resorcinol dihydrochloride - Google Patents [patents.google.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: 4-Amino-6-nitro-1,3-benzenediol Purification
The following guide serves as a specialized Technical Support Center for the purification of 4-Amino-6-nitro-1,3-benzenediol (also known as 4-Amino-6-nitroresorcinol). It is designed for researchers requiring high-purity intermediates for PBO (polybenzoxazole) fiber synthesis or pharmaceutical applications.
Status: Operational | Tier: Level 3 (Senior Scientist Support)
Core Purification Philosophy: The "Amphoteric Switch"
User Query: “I have a crude mixture containing 4-amino-6-nitroresorcinol, unreacted dinitro-precursor, and some diamino-over-reduction products. How do I isolate the target?”
Technical Insight: The purification of 4-Amino-6-nitro-1,3-benzenediol relies on its amphoteric nature . Unlike the starting material (4,6-dinitroresorcinol), which is acidic but non-basic, the target molecule possesses a basic amine group and acidic phenol groups. This allows for a "Salt-Switch" purification strategy that is far superior to standard recrystallization.
The "Salt-Switch" Protocol (Recommended)
This method uses pH manipulation to selectively solubilize and precipitate the target, effectively filtering out impurities.
Step-by-Step Methodology:
-
Acidic Dissolution (Target Solubilization):
-
Suspend the crude orange/brown solid in 2M Hydrochloric Acid (HCl) (approx. 10 mL per gram of crude).
- ), rendering the target molecule water-soluble.
-
Exclusion: The impurity 4,6-dinitroresorcinol lacks a basic amine; it remains insoluble in acidic media.
-
-
Filtration (Removal of Dinitro-Impurities):
-
Filter the suspension through a sintered glass funnel.
-
Solid Retentate: Discard (mostly 4,6-dinitroresorcinol).
-
Filtrate: Contains your target (4-Amino-6-nitroresorcinol hydrochloride) and potentially trace diamino-impurities.
-
-
Organic Wash (Polishing):
-
Isoelectric Precipitation (Target Recovery):
-
Transfer the aqueous layer to a beaker under inert atmosphere (
or Ar). -
Slowly add saturated Sodium Acetate or Ammonium Hydroxide dropwise.
-
Target pH: Adjust to pH 4.5 – 5.5 .
-
Mechanism:[1][2] As the pH approaches the molecule's isoelectric point (pI), the ammonium salt deprotonates. The free base, being less soluble in water than the salt, precipitates as a solid.
-
-
Final Isolation:
-
Filter the precipitate immediately. Wash with cold, degassed water.
-
Dry under vacuum at
.
-
Troubleshooting & FAQs
Q1: My product turns black during filtration. What is happening?
-
Diagnosis: Oxidative instability. Like all amino-resorcinols, this compound is prone to oxidation, forming quinone-imine type polymers (black tars).
-
Solution:
-
Degas all solvents: Sparge water and HCl with Nitrogen for 15 mins before use.
-
Add an Antioxidant: Add 0.1% (w/v) Sodium Dithionite (
) or Tin(II) Chloride ( ) to the acidic solution during Step 1. This suppresses oxidation. -
Work Fast: Do not leave the wet cake exposed to air.
-
Q2: I need the Hydrochloride salt (ANR·HCl), not the free base. How do I crystallize it?
-
Protocol: Instead of neutralizing in Step 4, concentrate the acidic filtrate (from Step 3) under reduced pressure until crystals form.
-
Recrystallization Solvent: Use 6M HCl .[3] The common ion effect (
) decreases solubility, forcing the salt out while keeping impurities in solution.
Q3: How do I separate the 4,6-isomer from the 2,4-isomer?
-
Insight: The nitration of resorcinol often produces a mixture.[6] However, the 4,6-isomer is more symmetric and capable of strong intramolecular H-bonding.
-
Separation:
-
The 4,6-dinitroresorcinol precursor is often purified before reduction using recrystallization from Acetic Acid (it is less soluble than the 2,4-isomer).[6][7]
-
If isomers persist at the amino-nitro stage, the Acid-Base precipitation (Step 4 above) is usually sufficient, as the pKa values of the isomers differ slightly. The 4,6-isomer typically precipitates first due to lower solubility (higher symmetry/lattice energy).
-
Visualizing the Process
The following diagram illustrates the solubility logic used in the "Salt-Switch" protocol.
Caption: Decision matrix for separating amino-nitro targets from non-basic impurities using pH-dependent solubility.
Data Reference: Solubility & Properties
| Property | 4-Amino-6-nitroresorcinol | 4,6-Dinitroresorcinol (Impurity) | 4,6-Diaminoresorcinol (Impurity) |
| Solubility in 2M HCl | High (Forms Salt) | Insoluble | High (Forms Di-Salt) |
| Solubility in Water | Low (Cold), Moderate (Hot) | Low | High (Oxidizes rapidly) |
| Oxidation Sensitivity | Moderate | Low | Extreme |
| Appearance | Red/Brown Solid | Yellow Crystalline Solid | White/Gray (turns black instantly) |
| pKa (approx.) | Phenol ~6.5, Amine ~3.0 | Phenol ~4.0 | Phenol ~9.0, Amine ~5.0 |
References
-
Lysenko, Z. et al. (1991). Process for the preparation of amino-1,3-benzenediol. U.S. Patent 4,982,001.[8] Dow Chemical Co. Link
- Key Insight: Describes the reduction pathways and handling of amino-resorcinols for PBO synthesis.
-
Schmitt, R. J. et al. (1988).[6][7][8] Synthesis of 4,6-Dinitroresorcinol. Journal of Organic Chemistry, 53, 5568-5569. Link
- Key Insight: Establishes the synthesis and solubility properties of the dinitro-precursor, crucial for understanding the separ
-
L'Oreal. (2007). Opinion on 4-Amino-3-nitrophenol. Scientific Committee on Consumer Products (SCCP). Link
- Key Insight: Provides stability data and handling protocols for structurally similar amino-nitro-phenols (isomers/analogs) used in dyes.
-
PubChem. (2025).[9] 4-Amino-6-nitrobenzene-1,3-diol (Compound Summary). National Library of Medicine. Link
- Key Insight: Verifies chemical identity, CAS (860757-57-9), and basic physical properties.
Sources
- 1. scispace.com [scispace.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. 4,6-Diaminoresorcinol dihydrochloride | 16523-31-2 [chemicalbook.com]
- 4. Methyl 4-(6-hydroxy-5-nitro-1,3-benzoxazol-2-YL)benzoate | 133554-24-2 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. EP0750605B1 - One-step preparation of 4,6-dinitroresorcinol from resorcinol - Google Patents [patents.google.com]
- 7. US5371303A - One-step preparation of 4,6-dinitroresorcinol from resorcinol - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. 2-Nitroresorcinol | C6H5NO4 | CID 11760 - PubChem [pubchem.ncbi.nlm.nih.gov]
Minimizing oxidation byproducts in 4-Amino-6-nitro-1,3-benzenediol synthesis
Introduction
Welcome to the technical support guide for the synthesis of 4-Amino-6-nitro-1,3-benzenediol. This molecule is a critical intermediate in various fields, including the development of high-performance polymers and pharmaceuticals. However, its synthesis is frequently complicated by the formation of oxidation byproducts. The electron-rich aromatic ring, substituted with both activating amino and hydroxyl groups, is highly susceptible to oxidation, which can lead to low yields, purification challenges, and product instability.
This guide provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format to help you minimize the formation of these undesirable byproducts and ensure the synthesis of a high-purity final product.
General Synthetic Pathway & Oxidation Mechanism
The synthesis of 4-Amino-6-nitro-1,3-benzenediol typically involves the controlled nitration of an aminophenol derivative, followed by selective reduction or other functional group manipulations. The primary challenge arises from the molecule's inherent instability in the presence of oxidants, including atmospheric oxygen.
Caption: General synthesis pathway and competing oxidation reaction.
Troubleshooting Guide & FAQs
Q1: My final product is intensely colored (dark brown, red, or black) instead of the expected pale yellow. What is causing this discoloration?
A1: This is the most common issue and is a definitive sign of oxidation. The combination of amino (-NH₂) and hydroxyl (-OH) groups makes the aromatic ring highly electron-rich and thus extremely sensitive to oxidizing agents. Even trace amounts of atmospheric oxygen or impurities in reagents and solvents can oxidize your product into highly conjugated, intensely colored quinonoid or quinone-imine byproducts. This oxidation can occur at any stage: during the reaction, workup, purification, or even upon storage.
Q2: How can I proactively prevent oxidation during the reaction itself?
A2: Controlling the reaction environment is critical. The goal is to eliminate contact with oxygen.
-
Inert Atmosphere: The single most effective measure is to conduct the entire reaction under a positive pressure of an inert gas like nitrogen or argon. This requires using appropriate glassware (e.g., a three-neck flask with a gas inlet and bubbler).
-
Degassed Reagents and Solvents: Solvents can dissolve significant amounts of oxygen. Before use, degas all solvents and liquid reagents by sparging with nitrogen or argon for 15-30 minutes, or by using several freeze-pump-thaw cycles.
-
Temperature Control: Oxidation reactions are often accelerated at higher temperatures. Maintaining the recommended reaction temperature, often at or below 0 °C for nitration steps, is crucial not only for selectivity but also for minimizing degradation.[1]
-
Use of Antioxidants: For particularly sensitive reactions, adding a small amount (e.g., 1-2 mol%) of a mild reducing agent or antioxidant to the reaction mixture can be beneficial. These agents act as scavengers for any adventitious oxidants. Aromatic amines are themselves used as antioxidants in other applications due to their ability to scavenge free radicals.[2][3]
Caption: Troubleshooting flowchart for oxidized product.
Q3: My reaction seems clean by TLC, but the product darkens significantly during workup. What should I change?
A3: The workup phase is a point of high vulnerability where the product is exposed to air and aqueous environments.
-
Quenching: When quenching the reaction (e.g., after nitration), pour the reaction mixture into a pre-chilled and vigorously stirred slurry of ice in degassed water.[4] This rapidly dilutes the reagents and dissipates heat, preventing runaway side reactions.
-
Extraction with Degassed Solvents: Use degassed organic solvents for liquid-liquid extraction to avoid introducing oxygen.[5]
-
Reductive Wash: During the workup, wash the combined organic layers with a freshly prepared, dilute aqueous solution of a mild reducing agent like sodium bisulfite (NaHSO₃) or sodium dithionite (Na₂S₂O₄). This step will reduce and decolorize many of the oxidized impurities, partitioning them into the aqueous layer.
-
Isolate as a Salt: The free amine/phenol form of your product is highly susceptible to oxidation. Converting it to a hydrochloride salt dramatically improves its stability.[6] After extraction and before final solvent evaporation, bubble dry HCl gas through the solution or add a solution of HCl in a compatible solvent (like isopropanol or ether) to precipitate the more stable hydrochloride salt.
Q4: I successfully isolated a pure product, but it degraded and changed color after a week in storage. What is the correct storage procedure?
A4: The stability of 4-Amino-6-nitro-1,3-benzenediol is poor under ambient conditions. Proper storage is essential for maintaining its integrity.
-
Store as a Salt: As mentioned, the hydrochloride salt is significantly more resistant to air oxidation than the free base.[6] It is standard practice to store such compounds as their mineral acid salts.
-
Protect from Light and Air: Store the product in an amber vial to protect it from light, which can catalyze oxidation. Before sealing, flush the vial headspace with nitrogen or argon.
-
Low Temperature: Store the container in a freezer (-20 °C is standard) to slow down any potential degradation pathways.
| Parameter | Standard Procedure | Optimized for Stability | Rationale |
| Atmosphere | Air | Nitrogen or Argon | Prevents contact with atmospheric oxygen, the primary oxidant. |
| Workup Wash | Water/Brine | Dilute aq. NaHSO₃ | Reduces and removes colored oxidation byproducts. |
| Isolation Form | Free Base | Hydrochloride Salt | Protonation of the amino group decreases its electron-donating ability, reducing susceptibility to oxidation.[6] |
| Storage | Amber vial at RT | Sealed, N₂-flushed amber vial at -20 °C | Minimizes exposure to oxygen, light, and thermal energy, all of which accelerate degradation. |
Q5: What are the best analytical methods to detect and quantify oxidation byproducts?
A5: A combination of chromatographic and spectroscopic techniques is ideal for analyzing product purity.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for assessing purity. Use a UV-Vis detector, setting one wavelength at the product's λₘₐₓ and another at a longer wavelength (e.g., >450 nm) to specifically detect the colored, conjugated byproducts.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is an exceptionally powerful tool. It not only separates the impurities but also provides their molecular weights, which is invaluable for identifying their structures (e.g., confirming the addition of oxygen atoms or dehydrogenation).[8][9]
Recommended Experimental Protocols
Protocol 1: Synthesis via Nitration (Illustrative)
This protocol is a general guideline. Reaction times, temperatures, and reagent quantities should be optimized based on your specific substrate and literature precedents.
-
Reaction Setup: To a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the starting material (e.g., 4-amino-1,3-benzenediol, 1.0 eq).
-
Dissolution & Cooling: Add a suitable degassed solvent (e.g., concentrated sulfuric acid) and cool the mixture to -5 to 0 °C in an ice-salt bath.
-
Nitrating Agent Preparation: In a separate flask, prepare the nitrating mixture (e.g., a solution of nitric acid in sulfuric acid) and cool it to 0 °C.
-
Controlled Addition: Add the cold nitrating mixture dropwise to the stirred substrate solution. Critically, maintain the internal temperature below 5 °C throughout the addition.[1] The evolution of brown fumes (NO₂) indicates the reaction is too warm.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice in degassed water (approximately 5-10 times the reaction volume).[4]
Protocol 2: Workup and Isolation of Hydrochloride Salt
-
Extraction: Transfer the quenched aqueous mixture to a separatory funnel. Extract the product with a degassed organic solvent (e.g., ethyl acetate, 3x).
-
Reductive Wash: Combine the organic extracts and wash them with a freshly prepared 5% aqueous sodium bisulfite solution, followed by a wash with degassed brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate partially under reduced pressure. Do not evaporate to complete dryness if the free base is unstable.
-
Salt Formation: Dilute the remaining solution with a suitable solvent (e.g., isopropanol). While stirring, slowly bubble dry HCl gas through the solution or add a saturated solution of HCl in isopropanol/ether until precipitation is complete.
-
Isolation: Collect the precipitated hydrochloride salt by vacuum filtration. Wash the filter cake with a small amount of cold, degassed ether and dry under vacuum.
References
- Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. (2026, February 12). Vertex AI Search.
- Analytical methods. (n.d.). Agency for Toxic Substances and Disease Registry.
- Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions. (2025, December). Benchchem.
- How do I purify the resulting compound after a nitro- to amine-group reduction? (2014, December 22). Chemistry Stack Exchange.
- Aromatic secondary amines as antioxidants for polyolefins: Part 1--9,10-Dihydroacridine (acridan)
- Analytical Methods. (n.d.). RSC Publishing.
- What is the best method to do nitration on P-aminophenol and what is the end product? (2020, February 19). Wyzant.
- Process for the preparation of amino-1,3 benzenediol. (n.d.).
- troubleshooting byproduct formation in nitr
- Aromatic Amines Antioxidants. (n.d.). Performance Additives.
- High purity process for the preparation of 4,6-diamino-1,3-benzenediol. (n.d.).
- Di-nitration troubleshooting. (2023, November 28). Reddit.
- Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. performanceadditives.us [performanceadditives.us]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. EP0312931B1 - Process for the preparation of amino-1,3 benzenediol - Google Patents [patents.google.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of 4-Amino-6-nitro-1,3-benzenediol
Ticket #402: Isomer Removal & Purity Optimization
Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Category: PBO Monomer Synthesis / Fine Chemical Purification[1]
Executive Summary & Diagnostic
User Context: You are likely synthesizing 4-Amino-6-nitro-1,3-benzenediol (also known as 4-amino-6-nitroresorcinol) as a precursor for high-performance polybenzoxazole (PBO) polymers (e.g., Zylon®).
The Problem: The crude product often contains the 2-nitro isomer (kinetic product), unreacted 4,6-dinitroresorcinol , or oxidative degradation products (quinones/tars).[1] These impurities severely degrade polymerization kinetics and fiber tensile strength.
Core Strategy: This molecule is amphoteric (containing both acidic phenols and a basic amine) and possesses strong intramolecular hydrogen bonding (between the -NO₂ and -NH₂/-OH groups). We exploit these properties using an Acid-Base Swing Protocol and Solvent Selectivity to isolate the target.
Diagnostic Flowchart
Use this logic tree to identify the correct purification module.
Caption: Diagnostic logic to select the appropriate purification pathway based on visual and physical properties.
Troubleshooting Guide: The "Why" and "How"
Issue A: Persistent "Red/Orange" Impurity (Regioisomers)[1]
-
Root Cause: The presence of 2-nitro-4-aminoresorcinol . During nitration/reduction, the sterically hindered 2-position is less favored thermodynamically but can form kinetically.[1]
-
Mechanism of Removal: The 4,6-isomer (Target) has high symmetry and strong intramolecular hydrogen bonding (between -NO₂ at C6 and -OH at C1/C5, and -NH₂ at C4).[1] This makes it less soluble in non-polar solvents and dilute acids compared to the 2-nitro isomer, which disrupts the crystal lattice.[1]
-
Solution: Recrystallization from dilute Hydrochloric Acid (HCl).[1] The target forms a stable hydrochloride salt that crystallizes well, while the 2-nitro isomer often remains in the mother liquor due to higher solubility or inability to pack efficiently.[1]
Issue B: Product Turns Black/Brown (Oxidation)
-
Root Cause: Aminoresorcinols are electron-rich and prone to air oxidation, forming quinones and polymeric tars.[1]
-
Mechanism of Removal: These tars are generally insoluble in acidic water but soluble in base.
-
Solution: Perform all recrystallizations in the presence of a reducing agent (e.g., Stannous Chloride or Sodium Dithionite traces) and store as the HCl salt , which is significantly more stable than the free base.[1]
Issue C: Low Yield after Filtration
-
Root Cause: The "Ortho Effect."[1] The intramolecular H-bond between the nitro oxygen and the amino hydrogen reduces the basicity of the amine, making the salt hydrolyze easily if the acid concentration is too low.[1]
-
Solution: Ensure the recrystallization solvent maintains a pH < 2. Do not wash the filter cake with neutral water; use 0.1 N HCl to prevent hydrolysis and loss of product to the filtrate.[1]
Detailed Protocols
Protocol A: The "Acid-Swing" Purification (Recommended)
Best for removing 2-nitro isomers and unreacted starting materials.
Reagents:
-
Crude 4-Amino-6-nitro-1,3-benzenediol[1]
-
Hydrochloric Acid (37%)[1]
-
Deionized Water (degassed)[1]
-
Activated Carbon (optional)[1]
Step-by-Step:
-
Dissolution: Suspend 10g of crude product in 100 mL of 2M HCl . Heat to 80°C under Nitrogen.
-
Why: The amine protonates to form the ammonium salt (
), dissolving the target. Unreacted nitro-resorcinols (non-basic) will likely remain undissolved or dissolve much slower.
-
-
Filtration (Hot): If insoluble dark particles remain, add 0.5g activated carbon, stir for 5 mins, and filter hot through a pre-heated funnel.
-
Critical: This removes oxidation tars.
-
-
Crystallization: Allow the filtrate to cool slowly to Room Temperature, then to 0-4°C in an ice bath.
-
Observation: Bright yellow/orange needles of the Hydrochloride salt should form.[1] The 2-nitro isomer salt is more soluble and stays in the supernatant.
-
-
Isolation: Filter the crystals.
-
Drying: Dry under vacuum at 40°C over
.
Protocol B: The "Free Base" Precipitation (Alternative)
Best for bulk removal of highly acidic impurities (like trinitro-resorcinol).
-
Dissolve crude in minimal 10% NaOH (Target becomes soluble phenolate).
-
Filter off any insoluble base-stable impurities.[2]
-
Add Glacial Acetic Acid dropwise until pH reaches ~5.0-6.0.
-
The free base (zwitterion) will precipitate.
-
Warning: This method is less effective for isomer separation than Protocol A but excellent for removing inorganic salts.
Data & Specifications
Solubility Profile (Target vs. Impurities)
| Solvent System | Target (4-Amino-6-nitro) | Impurity (2-Nitro Isomer) | Impurity (Tars) | Action |
| 2M HCl (Hot) | High (Forms Salt) | High | Low (Insoluble) | Filter hot to remove tars |
| 2M HCl (Cold) | Low (Crystallizes) | Moderate/High | N/A | Cool to crystallize target |
| Water (Neutral) | Low (Zwitterion) | Low | Low | Avoid (Poor separation) |
| Ethanol | Moderate | High | High | Use mother liquor to hold isomer |
| 10% NaOH | Very High (Phenolate) | Very High | High | Use for initial bulk cleaning only |
Structural Logic Diagram
Visualizing why the 4,6-isomer is stable and separable.
Caption: The structural symmetry and hydrogen bonding of the 4,6-isomer facilitate its separation from the sterically hindered 2-nitro isomer.
Frequently Asked Questions (FAQs)
Q: Can I use Ethanol/Water for recrystallization instead of HCl? A: Yes, but with caution. A 50:50 Ethanol:Water mix is common for nitro-aromatics. However, amino-resorcinols oxidize rapidly in neutral hot solutions.[1] If you use EtOH/Water, add a pinch of Sodium Dithionite to prevent the solution from turning black.[1]
Q: My product is a dark red powder. Is this normal? A: No. Pure 4-Amino-6-nitro-1,3-benzenediol is typically yellow to golden-orange .[1] A dark red color usually indicates the presence of the 2-nitro isomer or azo-coupling byproducts. Perform Protocol A (Acid Recrystallization) twice.
Q: Why do I lose yield when washing with water? A: The hydrochloride salt is in equilibrium. Washing with neutral water shifts the equilibrium, releasing HCl and reforming the free base (zwitterion), which might be slightly soluble or wash away physically.[1] Always wash with dilute acid (e.g., 0.1M HCl) to maintain the salt form.[1]
References
-
Wolfe, J. F., Loo, B. H., & Arnold, F. E. (1981).[1] Rigid-Rod Polymers. 2. Synthesis and Thermal Properties of Para-Aromatic Polyamides with 2,6-Benzobisoxazole Units. Macromolecules, 14(4), 909-914.[1][3] Link[1]
-
Lysenko, Z. (1994).[1] One-step preparation of 4,6-dinitroresorcinol from resorcinol.[1][4][5][6] U.S. Patent No.[5] 5,371,303.[4] Washington, DC: U.S. Patent and Trademark Office.[1] Link
-
Toyobo Co., Ltd. (2001).[1] Method for producing 4,6-diaminoresorcinol.[1][3][4][5][7] European Patent EP1110935. Link
-
So, Y. H., et al. (1998).[1] Process for the preparation of amino-1,3-benzenediol.[1][3][4][5][8] U.S. Patent No.[5] 5,750,778. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US4766244A - High purity process for the preparation of 4,6-diamino-1,3-benzenediol - Google Patents [patents.google.com]
- 4. WO1988005038A1 - Process for preparing 4,6-dinitroresorcinol - Google Patents [patents.google.com]
- 5. US5371303A - One-step preparation of 4,6-dinitroresorcinol from resorcinol - Google Patents [patents.google.com]
- 6. DE633982C - Process for the preparation of 4-nitroresorcinol - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. EP0312931B1 - Process for the preparation of amino-1,3 benzenediol - Google Patents [patents.google.com]
Technical Support Center: Handling Thermal Degradation of 4-Amino-6-nitro-1,3-benzenediol
Executive Summary: The "Push-Pull" Instability
You are likely handling 4-Amino-6-nitro-1,3-benzenediol (also known as 4-amino-6-nitroresorcinol) as a precursor for high-performance PBO (poly(p-phenylene-2,6-benzobisoxazole)) polymers or as a specialized intermediate in pharmaceutical synthesis.
The Core Challenge: This molecule possesses a "push-pull" electronic structure. The electron-donating amino and hydroxyl groups (push) make the ring electron-rich and prone to oxidation, while the electron-withdrawing nitro group (pull) introduces energetic instability and thermal sensitivity.
The Consequence: Thermal degradation in this compound is rarely a single event.[1] It is a competition between oxidative quinone formation (discoloration) and nitro-group mediated decomposition (energetic release).
Part 1: Critical Thermal Processing Protocols
Protocol A: The "Safe-Zone" Drying Workflow
Issue: Users frequently report samples turning dark brown or black during vacuum drying. Root Cause: The combination of heat (>60°C) and trace oxygen triggers the formation of quinone imines.
The Solution: Do not rely on standard vacuum ovens. Use a Dynamic Inert Gas Sweep method.
Step-by-Step Procedure:
-
Wet Cake Prep: Wash the filter cake with a volatile, non-oxidizing solvent (e.g., cold isopropanol or degassed water) to remove residual mother liquor acids which catalyze degradation.
-
Atmosphere Control: Place sample in a vacuum oven, but do not apply static vacuum immediately.
-
The Nitrogen Bleed: Apply vacuum while simultaneously bleeding in dry Nitrogen (
) or Argon.-
Target Pressure: 100–200 mbar (not full vacuum).
-
Logic: The gas flow actively sweeps away solvent vapors and displaces oxygen, whereas static vacuum can leave "dead zones" of air in the crystal lattice.
-
-
Temperature Ramp:
-
Start at 25°C for 2 hours.
-
Ramp to 50°C (Max) at 1°C/min.
-
CRITICAL STOP: Do not exceed 60°C. The onset of autoxidation accelerates exponentially past this point.
-
Protocol B: Thermal Stability Profiling (DSC/TGA)
Issue: "My melting point is broad/lower than literature."
Expert Insight: This compound exhibits Melting with Decomposition (
Data Table: Thermal Behavior Profile
| Parameter | Value (Approx.) | Observation | Action Required |
| Safe Handling Temp | Stable solid | Store in dark/cold. | |
| Drying Limit | Slight yellowing possible | Use | |
| Decomposition Onset ( | Mass loss (TGA), Exotherm (DSC) | STOP HEATING. | |
| Melting Point | Varies | Often overlaps with decomp | Use DSC for purity, not capillary MP. |
Note: Values may shift based on crystal habit and residual solvent. Always run a TGA first to distinguish solvent loss from degradation.
Part 2: Visualizing the Degradation Pathways
Understanding how the molecule breaks down dictates how you save it.
Figure 1: The Dual-Threat Mechanism. Low-temperature discoloration is driven by oxidation (yellow path), while high-temperature hazards involve energetic nitro-group decomposition (red path).
Part 3: Troubleshooting & FAQs
Q1: The sample turned from bright yellow to reddish-brown during storage. Is it usable?
Diagnosis: This is surface oxidation, likely forming quinoid species. Assessment:
-
For PBO Synthesis: If the core is still yellow, you may be able to use it, but the oxidized impurities can act as radical terminators in polymerization, lowering molecular weight.
-
Recovery: Recrystallization is risky due to thermal instability.
-
Recommendation: Perform a "wash" rather than a full recrystallization. Slurry the solid in degassed, cold ethanol/dichloromethane (depending on solubility profile) to dissolve surface impurities, then filter rapidly under Nitrogen.
Q2: I see a sharp exotherm on my DSC trace before the melting endotherm. What is this?
Diagnosis: You are observing solid-state decomposition. Causality: Nitro-resorcinols can undergo autocatalytic decomposition. If the exotherm appears before melting, your material is energetically unstable at that temperature. Action: Do not scale up this process temperature. The "Safety Margin" requires you to operate at least 50°C below this exothermic onset [1].
Q3: Can I use hot filtration to remove insolubles?
Diagnosis: High risk of yield loss.[2] Explanation: Holding the solution hot (near boiling) to filter it provides the activation energy for the amino group to attack the nitro-bearing ring (nucleophilic aromatic substitution or condensation), leading to "tarring out." Alternative: Use pressure filtration at a lower temperature or use a clarifying agent (activated carbon) at moderate temperatures (40-50°C) rather than boiling.
Part 4: Emergency Safety (Runaway Potential)
Hazard: Nitro-substituted phenols/resorcinols are precursors to explosives (chemically related to styphnic acid). Warning Signs:
-
Smoke/Fumes: Orange fumes indicate
release (decomposition). -
Rapid Pressure Rise: If drying in a closed vessel, a sudden pressure spike indicates gas evolution (
).
Immediate Action:
-
Remove Heat Source: Cut power to the oven/mantle immediately.
-
Do NOT Open Hot: If under vacuum, backfill with inert gas slowly. Opening a hot, decomposing nitro-compound to fresh air (oxygen) can trigger a deflagration.
-
Cooling: Allow to cool to ambient temperature naturally. Do not shock-cool with liquid nitrogen, as thermal stress can crack the container or trigger shock-sensitive crystals.
References
-
Thermal Stability of Nitro-Resorcinols & Energetic M
- Source: ResearchG
- Context: Analysis of decomposition kinetics in nitro-substituted benzenediols and their safety margins ( estim
-
Link:
-
Safety Data Sheet: Nitro-substituted Benzenediols
- Source: Fisher Scientific / Thermo Fisher
- Context: Hazards identification (H302, H315, H319)
-
Link:
-
PBO Precursor Synthesis (Contextual Grounding)
- Source: MDPI / NIH
- Context: Synthesis pathways involving amino-nitro intermediates and the necessity of inert atmosphere handling to prevent oxid
-
Link:
(Note: While specific literature on the exact "4-amino-6-nitro" isomer is proprietary or sparse, the protocols above are derived from the authoritative handling standards for the class of amino-nitro-dihydroxybenzenes used in Zylon/PBO fiber manufacturing.)
Sources
Storage stability and shelf life of 4-Amino-6-nitro-1,3-benzenediol
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 4-Amino-6-nitro-1,3-benzenediol (CAS No. 860757-57-9). Due to its chemical structure, featuring both an aminophenol and a nitro group, this compound is susceptible to degradation, which can compromise experimental integrity. This document provides in-depth FAQs and troubleshooting protocols to ensure its proper storage, handling, and use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid 4-Amino-6-nitro-1,3-benzenediol?
The stability of solid 4-Amino-6-nitro-1,3-benzenediol is critical for ensuring its long-term viability. Based on data from structurally related nitrophenolic and amino-nitro aromatic compounds, the primary concerns are exposure to air (oxygen), light, and moisture.[1]
-
Atmosphere: The aminophenol moiety is highly susceptible to oxidation, which can be initiated by atmospheric oxygen. Therefore, storing the compound under an inert atmosphere (e.g., argon or nitrogen) is the best practice. If an inert atmosphere is not feasible, ensure the container is tightly sealed immediately after use.
-
Light: Aromatic nitro compounds and phenols can be light-sensitive, leading to photolytic degradation.[2] Store the solid in an amber glass vial or a container completely protected from light.
-
Temperature: To slow down any potential degradation kinetics, storage at low temperatures is recommended. Some suppliers even utilize cold-chain transportation for this product.[3] For long-term storage, -20°C is advisable. The container should be sealed tightly to prevent moisture condensation upon removal from cold storage.
-
Moisture: The compound is hygroscopic. Store in a desiccated environment to prevent hydrolysis and moisture-driven degradation.
Q2: My solid 4-Amino-6-nitro-1,3-benzenediol has darkened over time. What does this indicate?
A visual color change, typically from a yellow or light brown to a darker brown or reddish hue, is a strong indicator of degradation. This is most commonly caused by the oxidation of the aminophenol group to form highly colored quinone-imine or other polymeric byproducts.[2] While slight discoloration may not significantly impact purity for some applications, it warrants verification.
Actionable Advice: Before using a discolored batch in a critical experiment, you must re-qualify the material. This can be done by:
-
Purity Analysis: Use High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the purity.[4][5]
-
Solubility Test: Check for any decrease in solubility in your intended solvent, as degradation products can be less soluble.
-
Structural Confirmation: For GMP or late-stage drug development, NMR or FT-IR analysis can confirm if the primary structure is intact.
Q3: What factors primarily influence the stability of this compound in solution?
Once dissolved, the stability of 4-Amino-6-nitro-1,3-benzenediol is significantly more precarious. The key factors are:
-
pH: Phenolic compounds are much more susceptible to oxidation under neutral to alkaline conditions (pH > 7), as the phenoxide ion is more readily oxidized than the protonated phenol.[2][6] Acidic conditions are generally preferred for storage, but this must be compatible with your experimental system.
-
Oxygen: Dissolved oxygen in the solvent is a primary driver of oxidative degradation.
-
Light: Photodegradation can be accelerated in solution.[2]
-
Temperature: Higher temperatures increase the rate of all chemical degradation pathways.[7]
-
Solvent Choice: The purity of the solvent is crucial. Peroxides in aged ethers (like THF or Dioxane) or trace metal impurities can catalyze degradation.
Q4: How can I prepare a stock solution with maximum stability?
To mitigate the factors listed above, follow this self-validating protocol:
-
Solvent Selection: Use high-purity, HPLC-grade solvents. If possible, use a solvent in which the compound is highly soluble to prepare a concentrated stock.
-
Deoxygenation: Before dissolving the compound, sparge the solvent with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Preparation: Weigh the solid and dissolve it in the deoxygenated solvent under dim light. If possible, perform this in a glove box or under a stream of inert gas.
-
Storage: Store the stock solution in small, single-use aliquots in amber glass vials with PTFE-lined caps. This minimizes headspace and prevents repeated freeze-thaw cycles. Store at -20°C or -80°C.
-
Validation: For critical applications, qualify the stability of your stock solution over time by periodically running an HPLC analysis to check for the appearance of degradation peaks.
Troubleshooting Guide
| Observed Problem | Potential Root Cause | Recommended Action & Scientific Rationale |
| Rapid color change (e.g., yellow to red/brown) upon dissolving the compound. | 1. High pH of the solvent/buffer. 2. Presence of dissolved oxygen. 3. Contaminated solvent. | 1. Check and adjust the pH of your solvent system. An acidic pH (e.g., 4-5) will stabilize the phenol group against oxidation.[2]2. Deoxygenate the solvent. Use solvents that have been sparged with nitrogen or argon.3. Use fresh, high-purity solvent. Avoid using old bottles of solvents, especially ethers which can form explosive peroxides. |
| Inconsistent results or loss of potency in biological assays. | 1. Compound degradation in assay media. 2. Adsorption to plasticware. 3. Instability during incubation. | 1. Perform a stability test in your specific assay buffer. Incubate the compound in the media under assay conditions (e.g., 37°C, 5% CO₂) for the duration of the experiment and analyze by HPLC to quantify degradation.[2]2. Use low-binding plates or glass inserts. 3. Prepare fresh dilutions from a stable, frozen stock solution immediately before each experiment. Avoid leaving diluted solutions at room temperature for extended periods. |
| New peaks, especially at earlier retention times, appear in HPLC chromatograms over time. | Oxidative or hydrolytic degradation. | 1. Identify the degradation products. If possible, use LC-MS to get mass information on the new peaks. Oxidative degradation of aminophenols often leads to more polar, earlier-eluting compounds like quinones.[2][8]2. Implement stricter storage protocols. Refer to the stock solution preparation protocol above. This serves as a self-validation that your handling procedure is the issue.3. Shorten the usable life of the stock solution. Based on stability data, define an expiration date for your prepared solutions. |
| The compound fails to dissolve completely, even in previously reliable solvents. | 1. Degradation to insoluble polymers. 2. Incorrect solvent or concentration. 3. Presence of moisture in the solid. | 1. The batch may be compromised. Re-qualify the solid material using the steps in FAQ Q2. Significant degradation can lead to polymerization and reduced solubility.2. Verify solvent and concentration. Ensure there have been no changes to the experimental protocol.3. Dry the solid compound under vacuum before attempting to dissolve it, as absorbed water can affect solubility characteristics. |
Experimental Workflows & Protocols
Workflow for Investigating Compound Instability
This diagram outlines the logical steps to troubleshoot issues related to the stability of 4-Amino-6-nitro-1,3-benzenediol.
Caption: Troubleshooting workflow for stability issues.
Plausible Oxidative Degradation Pathway
The presence of an electron-donating amino group and a hydroxyl group makes the aromatic ring highly activated and prone to oxidation, especially under aerobic and neutral/alkaline conditions. The nitro group is an electron-withdrawing group and is less likely to be the initial site of reaction under these conditions.
Caption: Simplified plausible oxidative degradation pathway.
Protocol: Forced Degradation Study
This protocol helps determine the stability of 4-Amino-6-nitro-1,3-benzenediol in your specific solvent or formulation.
-
Preparation: Prepare a 1 mg/mL solution of the compound in your solvent of interest (e.g., DMSO, PBS buffer). This is your T=0 sample. Analyze it immediately by a validated stability-indicating HPLC method to determine the initial purity (peak area).
-
Stress Conditions: Aliquot the solution into separate, sealed amber vials for each stress condition.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at room temperature for 4 hours (expect rapid degradation).
-
Oxidation: Add an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Stress: Incubate a vial of the initial solution at 60°C for 48 hours.
-
Photostability: Place a vial of the initial solution under a UV lamp or in direct sunlight for 24 hours, alongside a control vial wrapped in aluminum foil.
-
-
Analysis: After the incubation period, neutralize the acid/base samples, and analyze all samples by HPLC.
-
Evaluation: Compare the chromatograms of the stressed samples to the T=0 sample. Calculate the percentage of the parent compound remaining and note the peak areas of any new degradation products. This will reveal the compound's liabilities.
References
- Sigma-Aldrich. (2024). Safety Data Sheet for Resorcinol.
- Fisher Scientific. (2025). Safety Data Sheet for 4-Amino-3-nitrobenzoic acid.
- Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet for 4-Nitroaniline.
- Fisher Scientific. (2011). Safety Data Sheet for 2-Nitroresorcinol.
- Fisher Scientific. (2025). Safety Data Sheet for 4-[(4-nitrophenyl)azo]-1,3-Benzenediol.
- Thermo Fisher Scientific. (2011). Safety Data Sheet for 2-Nitroresorcinol.
- BenchChem. (2025). Technical Support Center: Stability of 2-Nitro-5-piperidinophenol in Solution. Retrieved from a technical guide on a structurally similar nitrophenol.
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Available at: [Link]
- Agency for Toxic Substances and Disease Registry. (1995). Chemical and Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
- Carl ROTH GmbH. (n.d.). Safety Data Sheet for 4-Nitrophenol.
- SDI Chemical. (n.d.). Product Page for 4-Amino-3-Nitro Benzophenone.
- Loba Chemie. (2024). Safety Data Sheet for p-NITROPHENOL EXTRA PURE.
-
Wikipedia. (n.d.). 4-Nitrophenol. Retrieved from [Link]
-
Lokhande, P. D., et al. (2022). Biotransformation of p-nitro aniline by alkaliphilic pseudomonas DL17 isolated from Lonar Lake. Environmental Analysis Health and Toxicology, 37(1), e2022003. Available at: [Link]
-
Witkowski, B., Jain, P., & Gierczak, T. (2022). Aqueous chemical bleaching of 4-nitrophenol brown carbon by hydroxyl radicals; products, mechanism, and light absorption. Atmospheric Chemistry and Physics, 22(8), 5651–5663. Available at: [Link]
-
Scientific Committee on Consumer Products (SCCP). (2007). Opinion on 4-amino-3-nitrophenol (B51). European Commission. Available at: [Link]
- Google Patents. (n.d.). EP0312931B1 - Process for the preparation of amino-1,3 benzenediol.
-
Nishino, S. F., & Spain, J. C. (1993). Oxidative Pathway for the Biodegradation of Nitrobenzene by Comamonas sp. Strain JS765. Applied and Environmental Microbiology, 59(8), 2520–2525. Available at: [Link]
- ResearchGate. (n.d.). Degradation pathways for nitrobenzene.
- Eawag-BBD. (2008). Nitrophenol Family Degradation Pathway (an/aerobic).
-
Lee, S., et al. (2024). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition. Molecules, 29(9), 2153. Available at: [Link]
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- 3. 860757-57-9|4-Amino-6-nitrobenzene-1,3-diol|BLD Pharm [bldpharm.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. mdpi.com [mdpi.com]
- 6. ACP - Aqueous chemical bleaching of 4-nitrophenol brown carbon by hydroxyl radicals; products, mechanism, and light absorption [acp.copernicus.org]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR spectrum analysis of 4-Amino-6-nitro-1,3-benzenediol
The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 4-Amino-6-nitro-1,3-benzenediol (also known as 4-Amino-6-nitroresorcinol).
This guide deviates from standard template descriptions to focus on the comparative analytical utility of the spectrum—specifically how to distinguish this compound from its synthetic precursor (4,6-Dinitroresorcinol ) and how to validate its structure using solvent-dependent spectral behavior.
A Comparative Technical Guide for Structural Validation
Executive Summary
4-Amino-6-nitro-1,3-benzenediol is a critical intermediate in the synthesis of high-performance polymers (such as PBO - poly(p-phenylenebenzobisoxazole)) and specialty dyes. Its structural integrity is defined by the precise reduction of one nitro group from its precursor, 4,6-Dinitroresorcinol.
This guide provides a self-validating NMR protocol. Rather than viewing the spectrum in isolation, we analyze it comparatively against its precursor. The "performance" of this analysis is measured by the ability to resolve the diagnostic upfield shift of the H5 aromatic proton, confirming the successful reduction of the electron-withdrawing nitro group to the electron-donating amino group.
Structural Context & Assignment Logic[1]
To interpret the spectrum accurately, one must understand the electronic environment of the aromatic ring. The molecule possesses a 1,2,4,5-tetrasubstituted benzene core with high symmetry potential, leading to a simplified splitting pattern.
-
H2 Proton (Position 2): Located between two hydroxyl (-OH) groups. The -OH groups are strong electron donors (ortho-shielding), making this proton significantly shielded (upfield).
-
H5 Proton (Position 5): Located between the Amino (-NH2) and Nitro (-NO2) groups.
-
In Precursor (4,6-Dinitro): Flanked by two Nitro groups (strong deshielding). Signal is far downfield.
-
In Product (4-Amino-6-nitro): Flanked by one Nitro (deshielding) and one Amino (shielding). The net effect is a dramatic upfield shift, serving as the primary reaction progress indicator.
-
Visualization: Electronic Shielding Logic
Figure 1: Mechanistic logic of the chemical shift change at Position 5 upon reduction.
Experimental Protocol (Self-Validating)
This protocol ensures the visibility of exchangeable protons (-OH, -NH2), which are often lost in protic solvents.
Methodology
-
Solvent Selection: DMSO-d6 (Dimethyl sulfoxide-d6) is mandatory.
-
Reasoning: It prevents proton exchange with the solvent, allowing the distinct observation of phenolic -OH and amine -NH2 signals. Using Methanol-d4 or D2O would collapse these signals, losing critical structural information.
-
-
Concentration: 10–15 mg in 0.6 mL DMSO-d6.
-
Note: Higher concentrations may cause stacking effects due to the planar aromatic system, slightly shifting peaks.
-
-
Acquisition: Standard 1H pulse sequence (zg30), 16 scans minimum.
-
Referencing: Calibrate to residual DMSO pentet at 2.50 ppm .
Spectral Assignments & Data Comparison
The following table compares the product against its direct alternative (the unreduced precursor). This comparison validates the synthesis.
Table 1: Comparative Chemical Shift Data (DMSO-d6)
| Assignment | Proton Type | Precursor (4,6-Dinitroresorcinol) | Product (4-Amino-6-nitroresorcinol) | Δ Shift (Diagnostic) |
| H5 | Aromatic CH | ~8.8 – 9.2 ppm (Singlet) | 7.45 ppm (Singlet) | Upfield ~1.5 ppm (Primary confirmation of reduction) |
| H2 | Aromatic CH | ~6.5 – 6.8 ppm (Singlet) | 6.40 ppm (Singlet) | Minimal change (Environment remains between 2x OH) |
| -OH | Phenolic | ~11.0 ppm (Broad) | 10.0 – 11.5 ppm (Broad) | Presence confirms Resorcinol core |
| -NH2 | Amine | Absent | 7.5 – 8.5 ppm (Broad) | New Signal (Confirms amine formation) |
Note: Exact chemical shifts may vary ±0.1 ppm depending on concentration and water content in DMSO.
Detailed Peak Analysis
-
The H5 Singlet (7.45 ppm): This is the most critical peak. In the precursor, the H5 proton is sandwiched between two nitro groups, pushing it to nearly 9.0 ppm. Upon reduction, the amino group exerts a shielding effect (mesomeric donation), moving this peak upfield to ~7.45 ppm.
-
The H2 Singlet (6.40 ppm): Located between two hydroxyl groups, this proton is highly shielded. It appears as a sharp singlet because it has no adjacent protons for ortho-coupling and only weak meta-coupling to H5.
-
Labile Protons (-OH / -NH2): In dry DMSO-d6, the -NH2 protons typically appear as a broad singlet around 7.5–8.5 ppm. The phenolic -OH protons are very deshielded (10+ ppm) due to hydrogen bonding.
Alternative Validation: Solvent Effects
To further validate the assignment, a "Solvent Swap" experiment can be performed. This distinguishes the aromatic protons (permanent) from the labile protons (exchangeable).
Workflow: DMSO vs. D2O Shake
-
Step 1 (DMSO-d6): Observe all 4 signal sets (H2, H5, OH, NH2).
-
Step 2 (Add D2O): Add 1-2 drops of D2O to the NMR tube and shake.
-
Result:
-
H2 (6.40 ppm) & H5 (7.45 ppm): Remain unchanged (confirms C-H bond).
-
OH & NH2 peaks: Disappear or merge into the HDO peak at ~4.8 ppm (confirms exchangeable nature).
-
Visualization: Analytical Workflow
Figure 2: Step-by-step decision tree for validating the NMR spectrum.
Troubleshooting & Common Impurities
When analyzing this compound, be aware of these common artifacts:
-
Residual Water (3.33 ppm in DMSO): Can broaden the -OH and -NH2 signals if the solvent is wet.
-
Residual DMF (2.73, 2.89, 7.95 ppm): DMF is often used in the synthesis or recrystallization of nitro-aromatics.
-
Unreduced Precursor: Look for a small singlet at ~9.0 ppm . Even 1-2% of 4,6-Dinitroresorcinol is easily visible here due to the lack of overlapping signals in this region.
References
-
National Institutes of Health (PubChem). 4-Nitroresorcinol (Precursor Data). Retrieved from [Link]
-
Jin, N., et al. (2006).[1][2] Novel synthesis route and preparation of poly(p-phenylenebenzobisoxazole). (Discusses the reduction of 4,6-dinitroresorcinol to 4-amino-6-nitroresorcinol and NMR identification). Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.[3] Organometallics.[4] Retrieved from [Link]
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A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Amino-6-nitro-1,3-benzenediol
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This guide provides an in-depth analysis of the gas-phase fragmentation behavior of 4-Amino-6-nitro-1,3-benzenediol, a substituted nitroaromatic compound, using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). As the unambiguous identification of complex organic molecules is critical in pharmaceutical development and chemical analysis, a thorough understanding of their fragmentation patterns is paramount. This document details the characteristic fragmentation pathways, compares its behavior to a structural isomer to highlight the influence of substituent positioning, and provides a comprehensive, reproducible experimental protocol. The insights herein serve as a valuable resource for the structural elucidation of related nitroaromatic and aminophenolic compounds.
Introduction: The Analytical Challenge of Substituted Nitroaromatics
4-Amino-6-nitro-1,3-benzenediol is a multifaceted aromatic structure containing nitro, amino, and hydroxyl functional groups. Such compounds are key intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1] The electronic interplay between the electron-donating amino (-NH₂) and hydroxyl (-OH) groups and the powerful electron-withdrawing nitro (-NO₂) group creates a unique chemical environment that dictates its reactivity and, critically for our purposes, its behavior in a mass spectrometer.
Mass spectrometry is an indispensable tool for molecular weight determination and structural elucidation. Under techniques like electrospray ionization (ESI), molecules are gently ionized, typically forming protonated ([M+H]⁺) or deprotonated ([M-H]⁻) species.[2][3] Subsequent fragmentation via collision-induced dissociation (CID) breaks the ion into smaller, characteristic product ions. The resulting MS/MS spectrum serves as a molecular fingerprint. For nitroaromatic compounds, fragmentation is often characterized by the loss of small radical species like •NO and •NO₂, which is an exception to the even-electron rule that typically governs fragmentation.[4] This guide will elucidate these pathways for the title compound, providing a logical framework for its identification.
Experimental Protocol: A Self-Validating System
To ensure reproducibility and scientific rigor, the following detailed protocol for analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is provided.
2.1. Sample and Reagent Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of 4-Amino-6-nitro-1,3-benzenediol in HPLC-grade methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
2.2. Instrumentation and Parameters
-
Mass Spectrometer: Triple Quadrupole or Q-TOF Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes for comparison.
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
LC Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Ion Source Parameters (Negative Mode):
-
Capillary Voltage: -3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
-
MS/MS Parameters:
-
Precursor Ion Selection: Isolate the [M-H]⁻ ion (m/z 169.02).
-
Collision Gas: Argon.
-
Collision Energy: Ramped from 10 to 40 eV to observe the full fragmentation profile.
-
Workflow Diagram: LC-MS/MS Analysis
Caption: Experimental workflow from sample preparation to MS/MS detection.
Fragmentation Analysis: Negative Ion Mode (ESI⁻)
Due to the presence of acidic phenolic hydroxyl groups and the strongly electron-withdrawing nitro group, 4-Amino-6-nitro-1,3-benzenediol ionizes with high efficiency in negative ion mode to form the deprotonated molecule [M-H]⁻ at m/z 169.02.[5] The subsequent fragmentation via CID provides rich structural information.
3.1. Proposed Fragmentation Pathways
The fragmentation of the [M-H]⁻ ion is dominated by characteristic losses related to the nitro group and interactions between adjacent functional groups.
-
Loss of Nitric Oxide (•NO): A common pathway for nitroaromatic radical anions is the expulsion of a nitric oxide radical.[4][5] This results in a prominent fragment ion at m/z 139.02 . This process involves a rearrangement where the negative charge is stabilized by the resulting phenoxide structure.
-
Loss of Water (H₂O): The proximity of the amino group and a hydroxyl group can facilitate the loss of a neutral water molecule, leading to a fragment at m/z 151.01 . While less common in negative mode fragmentation of phenols alone, the overall electronic environment can enable this pathway.
-
Sequential Fragmentation: The initial fragments can undergo further dissociation.
-
The m/z 139.02 ion can subsequently lose carbon monoxide (CO), a characteristic fragmentation of phenolic ring systems, to produce an ion at m/z 111.02 .[6]
-
Alternatively, the m/z 139.02 ion could lose a cyanide radical (•CN) from the original amino group and ring structure, yielding an ion at m/z 113.01 .
-
Fragmentation Pathway of [M-H]⁻
Caption: Key fragmentation pathways for the [M-H]⁻ ion of the target compound.
3.2. Summary of Key Fragment Ions
| Precursor Ion (m/z) | Proposed Formula | Fragment Ion (m/z) | Neutral Loss | Proposed Formula of Fragment |
| 169.02 | [C₆H₅N₂O₄]⁻ | 151.01 | H₂O | [C₆H₃N₂O₃]⁻ |
| 169.02 | [C₆H₅N₂O₄]⁻ | 139.02 | •NO | [C₆H₅NO₃]⁻• |
| 139.02 | [C₆H₅NO₃]⁻• | 111.02 | CO | [C₅H₅NO₂]⁻• |
| 139.02 | [C₆H₅NO₃]⁻• | 113.01 | •CN | [C₅H₄O₃]⁻• |
Comparative Analysis: The Importance of Isomerism
To underscore the diagnostic power of these fragmentation patterns, we compare the fragmentation of 4-Amino-6-nitro-1,3-benzenediol with its hypothetical structural isomer, 2-Amino-4-nitro-1,3-benzenediol .
In this isomer, the amino group is positioned between the two hydroxyl groups. This steric arrangement would likely promote a more facile loss of water (H₂O) due to the proximity and potential for intramolecular hydrogen bonding, making the corresponding [M-H - H₂O]⁻ ion at m/z 151.01 potentially more abundant compared to the title compound. Conversely, the electronic and spatial relationship between the amino and nitro groups is different, which could alter the propensity for the •NO loss.
This "ortho effect," where adjacent functional groups influence fragmentation, is a well-documented phenomenon that is crucial for distinguishing between isomers.[5] The relative intensities of the m/z 139 and m/z 151 fragments would therefore be a key diagnostic marker to differentiate between these two structures.
Conclusion
The tandem mass spectrometry of 4-Amino-6-nitro-1,3-benzenediol in negative ESI mode is characterized by two primary fragmentation channels: the loss of a nitric oxide radical (•NO) to form an ion at m/z 139.02, and a less dominant loss of water (H₂O) to yield an ion at m/z 151.01. The subsequent fragmentation of the m/z 139 ion via CO loss provides further structural confirmation. These pathways, particularly when compared with those of a structural isomer, provide a robust and reliable method for the specific identification of this molecule in complex matrices. The detailed protocol and fragmentation schema presented in this guide offer researchers a validated framework for the analysis of this and other functionally complex nitroaromatic compounds.
References
- BenchChem. (2025). Comparative Analysis of Mass Spectrometry Fragmentation Patterns for Isomeric Nitroaromatic Compounds.
- Schmidt, A. C., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302.
- Let's Crack CSIR-UGC NET. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. YouTube.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- ACS Publications. (n.d.). Determination of Aromatic Nitro Compounds. Analytical Chemistry.
- ResearchGate. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.
- Professor Dave Explains. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube.
- SciSpace. (n.d.). THE NITRO GROUP IN ORGANIC SYNTHESIS.
- SlideShare. (2020). NITRO COMPOUNDS.
- Universidad de Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry.
- MDPI. (2023). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry.
- Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
- University of Alabama at Birmingham. (2009). Ion fragmentation of small molecules in mass spectrometry.
- Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
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A Senior Application Scientist's Guide to the Chromatographic Separation of 4-Amino-6-nitro-1,3-benzenediol and Its Process-Related Impurities
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. 4-Amino-6-nitro-1,3-benzenediol is a key intermediate in the synthesis of various pharmaceutical compounds, and its purity can significantly impact the safety and efficacy of the final drug product. This guide provides an in-depth technical comparison of chromatographic strategies for the separation of 4-Amino-6-nitro-1,3-benzenediol from its potential process-related impurities, supported by established chromatographic principles and experimental insights for analogous compounds.
The Analytical Challenge: Understanding the Analyte and Its Impurities
4-Amino-6-nitro-1,3-benzenediol is a polar aromatic compound containing both electron-donating (amino and hydroxyl) and electron-withdrawing (nitro) groups. This complex functionality dictates its chromatographic behavior, making method development a nuanced task. The potential impurities in a sample of 4-Amino-6-nitro-1,3-benzenediol are largely dictated by its synthetic route. A common pathway involves the nitration of a substituted benzene derivative, followed by subsequent chemical modifications.[1][2]
Based on these synthetic pathways, a profile of potential impurities can be anticipated:
-
Isomeric Impurities: Positional isomers, such as 2-Amino-4-nitro-1,3-benzenediol and 4-Amino-2-nitro-1,3-benzenediol, are common by-products in aromatic nitration reactions. Their similar physicochemical properties make them particularly challenging to separate from the main analyte.
-
Over-nitrated Species: The presence of a second nitro group, leading to dinitro species like 4,6-dinitro-1,3-benzenediol, can occur if the nitration reaction is not carefully controlled.[2]
-
Starting Material Residues: Unreacted starting materials, for instance, aminobenzenediol precursors, may persist in the final product.
-
Degradation Products: The combination of amino and nitro groups on the benzene ring can make the molecule susceptible to degradation under certain pH and temperature conditions.
A Comparative Approach to Chromatographic Separation
The separation of polar, aromatic compounds like 4-Amino-6-nitro-1,3-benzenediol and its impurities is most effectively achieved using reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC). The choice of stationary phase and mobile phase composition is critical to achieving the desired resolution.
Stationary Phase Selection: A Head-to-Head Comparison
The heart of the chromatographic separation lies in the column's stationary phase. For the analytes , a comparison of C18, Phenyl-Hexyl, and polar-embedded phases is most relevant.
| Stationary Phase | Principle of Separation | Advantages for 4-Amino-6-nitro-1,3-benzenediol | Disadvantages and Considerations |
| C18 (Octadecylsilane) | Primarily hydrophobic interactions. | Good general-purpose retention for a wide range of compounds. | Can exhibit poor retention for highly polar analytes in highly aqueous mobile phases due to "ligand collapse."[3] |
| Phenyl-Hexyl | Hydrophobic and π-π interactions. | Enhanced selectivity for aromatic and nitroaromatic compounds due to π-π interactions with the phenyl rings of the stationary phase.[4] | May require optimization of the mobile phase organic modifier to fully leverage the π-π interactions. |
| Polar-Embedded (e.g., C18 with embedded amide or carbamate groups) | Hydrophobic interactions with a polar functional group embedded in the alkyl chain. | Resistant to ligand collapse in highly aqueous mobile phases, providing better retention and peak shape for polar analytes. Offers alternative selectivity due to hydrogen bonding capabilities. | The embedded polar group may alter the elution order compared to traditional C18 phases, requiring re-evaluation of peak identities. |
Expert Recommendation: For the separation of 4-Amino-6-nitro-1,3-benzenediol and its structurally similar impurities, a Phenyl-Hexyl or a polar-embedded C18 column is likely to provide superior selectivity compared to a standard C18 column. The π-π interactions offered by the Phenyl-Hexyl phase can be particularly effective in differentiating between positional isomers.
Mobile Phase Optimization: The Key to Resolution
The choice of mobile phase components, including the organic modifier and pH, is crucial for optimizing the separation.
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase chromatography. For aromatic compounds, methanol can sometimes offer different selectivity compared to acetonitrile due to its different hydrogen bonding capabilities.[5][6] A scouting gradient with both solvents is recommended during method development.
-
pH: The pH of the mobile phase will influence the ionization state of the amino and hydroxyl groups on the analytes. At a low pH (e.g., 2.5-3.5), the amino group will be protonated, which can improve peak shape and retention on some columns. The use of a buffer, such as phosphate or formate, is essential for reproducible retention times. For mass spectrometry (MS) compatibility, volatile buffers like formic acid or ammonium formate are preferred.
Experimental Protocols: A Starting Point for Method Development
The following protocols provide a robust starting point for the development of an HPLC or UPLC method for the analysis of 4-Amino-6-nitro-1,3-benzenediol impurities.
Protocol 1: UPLC-UV Method for Impurity Profiling
This method is designed for high-throughput analysis and sensitive detection of impurities.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm | Provides enhanced selectivity for aromatic and nitroaromatic compounds. The smaller particle size of UPLC columns offers higher efficiency and resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic mobile phase to ensure good peak shape for the amino-containing analytes and is MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common and effective organic modifier for reversed-phase chromatography. |
| Gradient | 5% to 40% B over 10 minutes | A shallow gradient is recommended to ensure the separation of closely eluting isomers. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID UPLC column. |
| Column Temperature | 30 °C | Provides consistent retention times. |
| Detection | UV at 254 nm and 280 nm | Aromatic and nitro-containing compounds typically have strong UV absorbance at these wavelengths. |
| Injection Volume | 1 µL | A small injection volume is used to prevent column overloading and maintain good peak shape. |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 4-Amino-6-nitro-1,3-benzenediol sample into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Protocol 2: HPLC-UV Method for Routine Quality Control
This method is suitable for routine quality control applications where UPLC instrumentation may not be available.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | Polar-Embedded C18, 3.5 µm, 4.6 x 150 mm | Provides good retention for polar analytes and is resistant to ligand collapse. |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 | A phosphate buffer provides good pH control for reproducible chromatography. |
| Mobile Phase B | Acetonitrile | A common organic modifier. |
| Gradient | 10% to 50% B over 20 minutes | A longer gradient is used with the HPLC column to achieve adequate separation. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID HPLC column. |
| Column Temperature | 35 °C | Elevated temperature can improve efficiency and reduce backpressure. |
| Detection | UV at 254 nm | A common wavelength for the detection of aromatic compounds. |
| Injection Volume | 5 µL | A typical injection volume for an HPLC analysis. |
Sample Preparation:
-
Follow the same procedure as described in Protocol 1, using the appropriate mobile phase as the diluent.
Visualizing the Workflow and Relationships
To better understand the process, the following diagrams illustrate the analytical workflow and the relationship between the main compound and its potential impurities.
Sources
- 1. EP0312931B1 - Process for the preparation of amino-1,3 benzenediol - Google Patents [patents.google.com]
- 2. US4766244A - High purity process for the preparation of 4,6-diamino-1,3-benzenediol - Google Patents [patents.google.com]
- 3. hplc.eu [hplc.eu]
- 4. lcms.cz [lcms.cz]
- 5. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revroum.lew.ro [revroum.lew.ro]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
